(R)-1-Benzylpyrrolidine-2-carboxylic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-1-benzylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNROFTAJEGCDCT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56080-99-0 | |
| Record name | Benzyl-D-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056080990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL-D-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7PKG3CZG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Chiral Scaffold
An In-Depth Technical Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry
This compound is a synthetically versatile, non-proteinogenic amino acid derivative that has garnered significant attention from the scientific community, particularly those in drug discovery and development. As a derivative of L-proline, it belongs to a class of compounds known as "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, diverse biological targets. The defining features of this molecule are its stereochemically defined pyrrolidine ring and the N-benzyl group.
The rigid, five-membered pyrrolidine ring is a cornerstone of its utility. Unlike flexible aliphatic chains, this cyclic structure reduces the conformational entropy upon binding to a biological target, a thermodynamically favorable event that can lead to enhanced binding affinity. The fixed stereocenter at the C-2 position allows for precise, three-dimensional orientation of the carboxylic acid and the benzyl group, which is critical for achieving specific and high-affinity interactions with chiral protein active sites.[1] The N-benzyl group not only adds lipophilicity, which can be crucial for cell membrane permeability, but also provides a site for further functionalization and can engage in favorable pi-stacking interactions within protein binding pockets.
This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It covers the compound's core properties, a detailed synthetic protocol, its key applications as a chiral building block, and the mechanistic rationale for its use in designing targeted therapeutics.
Part 1: Physicochemical and Analytical Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in a research setting. These properties dictate storage conditions, solvent selection for reactions and assays, and the methods for characterization and quality control.
Core Physicochemical Properties
The key physical and chemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 205.25 g/mol | [2][3][4] |
| CAS Number | 56080-99-0 | [2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 149 - 151 °C | [5] |
| Solubility | DMSO: ≥ 50 mg/mL (requires sonication/heating) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2][6] |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2][6] |
Expected Spectroscopic Signature
While a publicly available, peer-reviewed full dataset for this specific molecule is not readily found, its structure allows for a confident prediction of its spectroscopic characteristics based on well-established principles of organic spectroscopy. For a researcher synthesizing or verifying this compound, the following spectral features would be anticipated.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the diastereotopic protons on the pyrrolidine ring.
-
Carboxylic Acid (COOH): A very broad singlet appearing far downfield, typically in the 10-12 ppm range. This peak's position is highly dependent on solvent and concentration due to hydrogen bonding and may sometimes be difficult to observe.[7][8][9]
-
Aromatic Protons (C₆H₅): A multiplet corresponding to 5 protons, expected between 7.2-7.5 ppm.
-
Benzyl CH₂: Two diastereotopic protons that will likely appear as a pair of doublets (an AB quartet) around 3.5-4.5 ppm due to the adjacent chiral center.
-
Pyrrolidine CH (C2-H): A multiplet, likely a doublet of doublets, around 3.0-3.5 ppm.
-
Pyrrolidine CH₂ (C3, C4, C5): A series of complex multiplets between 1.8-3.2 ppm, corresponding to the 6 remaining protons on the pyrrolidine ring.
-
-
¹³C NMR Spectroscopy:
-
Carboxyl Carbon (COOH): A signal in the 165-185 ppm range, characteristic of a carboxylic acid carbonyl.[7][9]
-
Aromatic Carbons (C₆H₅): Multiple signals between 125-140 ppm.
-
Pyrrolidine Carbons (C2, C5): Signals for carbons adjacent to the nitrogen atom are expected in the 50-70 ppm range.
-
Benzyl CH₂: A signal around 55-65 ppm.
-
Pyrrolidine Carbons (C3, C4): Signals for the remaining ring carbons would appear further upfield, typically between 20-40 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. This band will overlap with the C-H stretching region.[8][10]
-
C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic), often superimposed on the broad O-H band.
-
C=O Stretch: A strong, sharp absorption between 1690-1760 cm⁻¹. For a dimerized acid, this peak is typically centered around 1710 cm⁻¹.[8][10]
-
C-O Stretch & O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[10]
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 205.11 (for the exact mass).
-
Major Fragments: A prominent fragment would be the loss of the benzyl group (C₇H₇, 91 Da), resulting in a peak at m/z = 114. Another key fragmentation is the loss of the carboxyl group (COOH, 45 Da), leading to a peak at m/z = 160. The base peak is often the benzyl cation at m/z = 91.
-
Part 2: Synthesis and Stereochemical Integrity
The synthesis of this compound starts from the readily available and enantiomerically pure chiral pool starting material, (R)-proline (more commonly, its enantiomer L-proline is used, but the principle is identical). The key transformation is the selective N-alkylation of the secondary amine of the proline ring.
Rationale for Synthetic Strategy
The secondary amine of proline is a strong nucleophile, but direct alkylation with benzyl bromide can be challenging. It can lead to over-alkylation (formation of a quaternary ammonium salt) and requires careful control of stoichiometry and reaction conditions. A more robust and widely used method is reductive amination, but for a simple benzylation, direct alkylation under basic conditions is efficient. The choice of base is critical: a non-nucleophilic base is required to deprotonate the carboxylic acid and, to a lesser extent, the amine, without competing in the alkylation reaction. A base like sodium carbonate or potassium carbonate in a polar aprotic solvent is a common choice. The stereochemical integrity of the C-2 chiral center is robust and is not at risk of racemization under these conditions.
Detailed Experimental Protocol: N-Benzylation of (R)-Proline
This protocol describes a standard procedure for the synthesis of the title compound.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-Proline (1 equiv., e.g., 5.0 g).
-
Add a mixture of water and ethanol (e.g., 1:1 ratio, 100 mL). Stir until the proline is fully dissolved.
-
Add potassium carbonate (K₂CO₃) (3 equiv.). The addition of the base is crucial to neutralize the carboxylic acid and to act as a proton scavenger for the HCl that will be generated.
-
Add benzyl chloride (1.2 equiv.) dropwise to the stirring solution at room temperature. Using benzyl chloride instead of bromide can be more cost-effective, and the reactivity is sufficient.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is more non-polar than the starting proline. A suitable mobile phase would be Dichloromethane:Methanol (9:1).
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloride and other non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~6 using 1M HCl. This step is critical. The product is zwitterionic and has an isoelectric point around this pH, causing it to precipitate out of the solution. Over-acidification will re-solubilize the product as the hydrochloride salt.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting white solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
Step 4: Purification
-
The crude product can be purified by recrystallization from a hot ethanol/water mixture to yield this compound as a crystalline white solid.
Synthesis Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 4. (R)-2-benzylpyrrolidine-2-carboxylic acid | C12H15NO2 | CID 2761822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
A Comprehensive Technical Guide to the Synthesis of (R)-1-Benzylpyrrolidine-2-carboxylic Acid
Abstract
(R)-1-Benzylpyrrolidine-2-carboxylic acid, also known as N-Benzyl-D-proline, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and inherent chirality make it an invaluable synthon for constructing complex, enantiomerically pure pharmaceutical compounds, including protease inhibitors and other biologically active molecules.[1][2] This guide provides an in-depth exploration of the most efficient and reliable synthetic route to this compound, beginning with the readily available chiral pool starting material, D-proline. We will dissect the reaction mechanism, provide a field-proven, step-by-step experimental protocol, and detail the necessary characterization and quality control measures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this essential synthesis.
The Strategic Advantage: Synthesis from the Chiral Pool
In the pursuit of enantiopure compounds, the most efficient strategy often involves leveraging nature's own stereochemical precision. The synthesis of this compound is a classic example of the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.
The Rationale for D-Proline:
D-proline serves as the ideal precursor for this synthesis.[3][4] Its key advantages include:
-
Inherent Chirality: The stereocenter at the C-2 position is already established with the correct (R)-configuration, circumventing the need for complex asymmetric catalysis or chiral resolution steps.
-
Structural Rigidity: The five-membered ring provides a conformationally constrained scaffold that is often desirable in drug design.[3]
-
Functional Handles: The secondary amine and carboxylic acid groups offer distinct points for chemical modification.
The core transformation is a direct N-alkylation of D-proline with a benzyl halide. This is a robust and high-yielding nucleophilic substitution reaction.
Reaction Mechanism: SN2 N-Alkylation
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: A base, typically a strong hydroxide like potassium hydroxide (KOH), deprotonates the secondary amine of the D-proline substrate. This generates a more potent nucleophile, the corresponding amide anion.
-
Nucleophilic Attack: The highly nucleophilic nitrogen anion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide).
-
Displacement: The halide acts as a leaving group, resulting in the formation of the new nitrogen-carbon bond and yielding the desired N-benzylated product.
The workflow is designed to be straightforward, moving from reaction setup to final product isolation with minimal complexity.
Caption: High-level workflow for the synthesis of the target compound.
Field-Proven Experimental Protocol
This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| D-Proline | 115.13 | 5.00 g | 43.43 | 1.0 eq. |
| Potassium Hydroxide (KOH) | 56.11 | 9.78 g | 174.3 | 4.0 eq. |
| Benzyl Chloride | 126.58 | 7.50 mL (8.25 g) | 65.2 | 1.5 eq. |
| Isopropanol | - | 50 mL | - | Solvent |
| Chloroform | - | ~80 mL | - | Extraction Solvent |
| Acetone | - | ~30 mL | - | Recrystallization Solvent |
| 6 M Hydrochloric Acid (HCl) | - | As needed | - | For pH adjustment |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add D-proline (5.00 g, 43.43 mmol) and isopropanol (50 mL).
-
Add potassium hydroxide (9.78 g, 174.3 mmol) to the suspension.
-
Heat the mixture to 40°C and stir until the solids are completely dissolved, resulting in a clear solution.
-
-
N-Alkylation Reaction:
-
Once the solution is clear, add benzyl chloride (7.50 mL, 65.2 mmol) dropwise to the flask.
-
Maintain the reaction temperature at 40°C and continue stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding 6 M HCl dropwise until the pH reaches 5-6. This step is critical as it protonates the carboxylic acid and precipitates excess salts.
-
Add chloroform (50 mL) to the neutralized mixture and stir vigorously overnight. This helps in the complete precipitation of inorganic salts and extraction of the product into the organic layer.
-
Filter the mixture to remove the precipitated salts (primarily KCl). Wash the collected solids with an additional portion of chloroform (30 mL).
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Purification:
-
Add acetone (30 mL) to the crude residue. The product should precipitate as a white solid.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold acetone.
-
Dry the product under vacuum to yield this compound. (Expected yield: 60-90%).
-
Caption: SN2 mechanism for the N-benzylation of D-proline.
Quality Control: Characterization and Analysis
Ensuring the chemical and stereochemical purity of the final product is paramount. The following analytical data are typical for the synthesized compound. Note that while NMR and mass spectrometry data are identical for both (R) and (S) enantiomers, the sign of the specific rotation will be opposite.
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | ~175 °C[5] |
| ¹H NMR (300 MHz, D₂O) | δ 7.53 (s, 5H, Ar-H), 4.40 (s, 2H, CH₂Ph), 4.01 (dd, 1H), 3.73-3.58 (m, 1H), 3.38-3.21 (m, 1H), 2.62-2.41 (m, 1H), 2.27-1.89 (m, 3H)[5] |
| ¹³C NMR (75 MHz, D₂O) | δ 173.5, 130.6, 130.1, 130.0, 129.3, 68.2, 58.3, 54.6, 28.8, 22.8[5] |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₂H₁₆NO₂: 206.1176; found: ~206.1165[5] |
| Optical Rotation | The specific rotation should be measured and compared to literature values for the (R)-enantiomer to confirm stereochemical integrity. |
Note: The provided NMR data is for the (S)-enantiomer but is structurally identical for the (R)-enantiomer.[5]
Broader Context and Applications
While direct N-alkylation of D-proline is the most common and practical route, the field of proline chemistry is vast. More complex, functionalized proline derivatives can be synthesized through various advanced methods, including:
-
[1][6]-Dipolar Cycloadditions: Using azomethine ylides to construct the pyrrolidine ring.[6]
-
Diastereoselective Alkylations: Modifying existing proline scaffolds at other positions on the ring.[6][7]
-
Enantioselective Organocatalysis: Using proline itself or its derivatives to catalyze asymmetric reactions, a testament to its importance in stereocontrolled synthesis.[8][9]
The primary value of this compound lies in its role as an intermediate.[1][10] The benzyl group serves as a stable protecting group for the nitrogen atom, which can be removed later in a synthetic sequence via hydrogenolysis if the free secondary amine is required.[11] This allows chemists to perform selective modifications on the carboxylic acid moiety, such as amide bond formation, to build larger, more complex target molecules for drug discovery programs.
Conclusion
The synthesis of this compound via the N-alkylation of D-proline is a robust, efficient, and highly reliable method that exemplifies the power of chiral pool synthesis. This guide provides the fundamental mechanistic understanding and a detailed, actionable protocol for its successful preparation. The resulting compound is a high-value chiral building block, essential for the development of next-generation therapeutics, making mastery of its synthesis a valuable skill for any researcher in the chemical or pharmaceutical sciences.
References
- 1. 1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]
- 5. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-benzyl-L-proline: Structure, Synthesis, and Application
Introduction: The Significance of N-benzyl-L-proline in Modern Synthesis
N-benzyl-L-proline, a synthetic derivative of the naturally occurring amino acid L-proline, has emerged as a pivotal molecule in the field of organic chemistry. Its unique structural features—a rigid pyrrolidine ring conferring a specific stereochemistry, a secondary amine, and a carboxylic acid—make it an exceptionally versatile building block and organocatalyst. The introduction of the N-benzyl group enhances its steric profile and modifies its electronic properties compared to its parent amino acid, opening new avenues for its application.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, a detailed and validated synthetic protocol, its critical role in asymmetric organocatalysis, and essential safety protocols. The aim is to furnish the scientific community with a robust and practical resource for leveraging N-benzyl-L-proline in their research endeavors, from fundamental mechanistic studies to the synthesis of complex, optically pure molecules.[1][2]
Physicochemical Properties and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. N-benzyl-L-proline is a white crystalline solid, and its key identifiers and properties are summarized below.[3] The IUPAC name for this compound is (2S)-1-benzylpyrrolidine-2-carboxylic acid.[4]
Table 1: Core Physicochemical Data for N-benzyl-L-proline
| Property | Value | Source(s) |
| CAS Number | 31795-93-4 | [1][2][4][5] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][4] |
| Molecular Weight | 205.25 g/mol | [1][2][4] |
| Melting Point | 168-171 °C | [5] |
| Appearance | White crystalline powder or crystal | [3] |
| Solubility | Soluble in ethanol and chloroform; slightly soluble in water, acetone, dichloromethane, and methanol. | [3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and quality control of N-benzyl-L-proline. Key spectral data are as follows:
-
¹H NMR (300 MHz, D₂O): δ 7.53 (s, br, 5H, Ar-H), 4.40 (s, 2H, CH₂Ph), 4.01 (dd, 1H, J = 6.7, 9.3 Hz, CHCO₂H), 3.73-3.58 (m, 1H), 3.38-3.21 (m, 1H), 2.62-2.41 (m, 1H), 2.27-1.89 (m, 3H).[1][6]
-
¹³C NMR (75 MHz, D₂O): δ 173.54, 130.55, 130.05, 129.96, 129.25, 68.24, 58.30, 54.61, 28.79, 22.78.[1][6]
-
Infrared (IR) νₘₐₓ (neat)/cm⁻¹: 3041, 2992, 2969, 1634 (C=O), 1450, 1375, 1311, 1190, 753, 704.[1][6]
-
High-Resolution Mass Spectrometry (HRMS) m/z (ESI): 206.1215 ([M+H]⁺, calculated for C₁₂H₁₆NO₂⁺: 206.1165).[1][6]
Synthesis of N-benzyl-L-proline: A Validated Protocol
The most common and efficient synthesis of N-benzyl-L-proline is achieved through the direct N-alkylation of L-proline with a benzyl halide. The following protocol is a robust, field-proven method.
Causality and Mechanistic Insight
The reaction proceeds via a standard Sₙ2 mechanism. L-proline's secondary amine acts as the nucleophile, and benzyl chloride or bromide serves as the electrophile. The use of a strong base, such as potassium hydroxide (KOH), is critical for two reasons: it deprotonates the carboxylic acid of L-proline to prevent it from acting as a proton source, and it ensures the secondary amine remains in its more nucleophilic free base form. Isopropanol is an effective polar protic solvent that facilitates the dissolution of the reactants. The subsequent acidic workup protonates the carboxylate to yield the final zwitterionic or neutral product, depending on the final pH.
Detailed Experimental Protocol
This protocol details the synthesis using benzyl chloride and L-proline.[1][6]
Materials:
-
L-proline (5.00 g, 43.44 mmol, 1.0 eq.)
-
Potassium hydroxide (KOH) (9.78 g, 174.3 mmol, 4.0 eq.)
-
Isopropanol (50 mL)
-
Benzyl chloride (7.50 mL, 65.2 mmol, 1.5 eq.)
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (60 mL)
-
Acetone (30 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-proline (5.00 g) and potassium hydroxide (9.78 g) in isopropanol (50 mL).
-
Initial Stirring: Stir the mixture at 40 °C until a clear solution is obtained. This indicates the formation of the potassium salt of proline.
-
Addition of Benzyl Chloride: Add benzyl chloride (7.50 mL) to the solution.
-
Reaction: Continue stirring the reaction mixture at 40 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to a pH of 5-6 by the dropwise addition of concentrated HCl. This step is exothermic and should be performed with caution.
-
Extraction and Stirring: Add chloroform (30 mL) to the neutralized mixture and stir vigorously overnight. This helps in the separation of the product and inorganic salts.
-
Filtration: Filter the resulting precipitate (primarily inorganic salts) and wash it with an additional portion of chloroform (30 mL).
-
Solvent Removal: Combine the organic phases (filtrate and washings) and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Treat the resulting residue with acetone (30 mL) to precipitate the crude product. Stir or sonicate to break up any solids.
-
Final Purification: Filter the white solid product, wash it with a small amount of cold acetone, and dry it under a vacuum to yield pure (S)-1-benzylpyrrolidine-2-carboxylic acid.[1][6] A typical yield for this procedure is approximately 60%.[1][6]
Application in Asymmetric Organocatalysis
N-benzyl-L-proline and its derivatives are powerful organocatalysts, particularly for asymmetric aldol reactions.[7][8] They operate via an enamine-based mechanism, analogous to the function of Class I aldolase enzymes.[9]
The Enamine Catalytic Cycle
The catalytic cycle for a proline-catalyzed aldol reaction is a well-established paradigm in organocatalysis.[10][11][12] The N-benzyl derivative follows a similar pathway. The secondary amine of the catalyst reacts with a ketone (the donor) to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde (the acceptor) in a stereocontrolled fashion. The bulky N-benzyl group helps to direct the approach of the electrophile, enhancing stereoselectivity. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.
Caption: Enamine catalytic cycle for the N-benzyl-L-proline mediated aldol reaction.
Safety and Handling
Proper handling of N-benzyl-L-proline is essential for laboratory safety. It is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves, eye protection, and face protection.[13]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at 2-8°C.[5]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
N-benzyl-L-proline stands as a testament to the power of rational molecular design. By modifying a simple, chiral amino acid, chemists have developed a powerful tool for asymmetric synthesis. Its straightforward preparation, stability, and effectiveness as an organocatalyst ensure its continued relevance in both academic research and industrial applications, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide has provided the foundational knowledge required for its synthesis, characterization, and safe application, empowering researchers to confidently integrate this versatile compound into their synthetic strategies.
References
- 1. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-BENZYL-L-PROLINE CAS#: 31795-93-4 [m.chemicalbook.com]
- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. BJOC - A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry [beilstein-journals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. N-Benzyl- L -prolinol 99 53912-80-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Potential Mechanism of Action of (R)-1-Benzylpyrrolidine-2-carboxylic acid
Abstract
(R)-1-Benzylpyrrolidine-2-carboxylic acid is a chiral derivative of the amino acid proline. While it serves as a valuable building block in synthetic and medicinal chemistry, its specific mechanism of action as a bioactive agent is not well-documented in publicly available literature.[1][2][3] This guide, therefore, takes a theoretical and practical approach to understanding its potential biological activities. By dissecting its molecular structure—the (R)-stereoisomer of a proline core with an N-benzyl modification—we can hypothesize plausible mechanisms of action based on well-established principles of pharmacology and the known roles of analogous compounds. This document provides a comprehensive analysis of these potential mechanisms and outlines a systematic, multi-tiered research protocol to elucidate its true biological function.
Introduction: Deconstructing this compound
This compound belongs to a class of compounds known as proline derivatives.[1][3] Proline itself is a unique proteinogenic amino acid, imparting significant conformational rigidity to peptides and proteins.[4] Its analogs are widely explored in medicinal chemistry for their ability to act as enzyme inhibitors, receptor modulators, and probes of cellular metabolism.[5][6][7]
The subject of this guide is characterized by three key structural features, each with significant implications for its potential biological activity:
-
The Pyrrolidine-2-carboxylic acid core: The foundational proline structure.
-
The (R)-Stereochemistry: A specific three-dimensional arrangement at the alpha-carbon.
-
The N-Benzyl group: A benzyl moiety attached to the ring's nitrogen atom.
Given the absence of direct studies on this molecule's mechanism, this guide will explore its potential pharmacology by examining each of these features in the context of established biochemical principles.
The Critical Role of Stereochemistry in Biological Activity
The specific (R)-configuration of the molecule is paramount. It is a fundamental principle in pharmacology that enantiomers—mirror-image isomers of a chiral drug—can have vastly different potencies, efficacies, and toxicities.[8][9] This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer, akin to a key fitting into a lock.[10]
One enantiomer, the eutomer, is often responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to off-target effects.[8] For instance, (S)-propranolol is a potent β-adrenergic antagonist, whereas (R)-propranolol is approximately 100 times less active.[8] Therefore, any investigation into the mechanism of 1-Benzylpyrrolidine-2-carboxylic acid must consider the (R)-isomer specifically, as its (S)-counterpart could have a completely different biological profile.
Hypothesized Mechanisms of Action Based on Structural Analogy
Based on its structure as an N-benzylated proline analog, we can propose several plausible mechanisms of action.
Enzyme Inhibition
The conformationally constrained pyrrolidine ring of proline makes it an excellent scaffold for designing enzyme inhibitors that fit into specific active site clefts.[5] Many successful drugs are proline derivatives that target proteases and other enzymes.
-
Potential Targets:
-
Angiotensin-Converting Enzyme (ACE): Proline derivatives are famously used as ACE inhibitors (e.g., Captopril) for treating hypertension.[11][12] While simple derivatives have shown weak activity, the core structure is a known starting point for inhibitor design.[11]
-
Matrix Metalloproteases (MMPs): D-proline derivatives have been designed as selective inhibitors of MMPs, which are implicated in cancer and inflammatory diseases.[5]
-
Proline Cycle Enzymes: Enzymes like Pyrroline-5-Carboxylate Reductase 1 (PYCR1) and Proline Dehydrogenase (PRODH) are crucial for cancer cell metabolism.[13] Proline analogs have been successfully developed as inhibitors for these enzymes, representing a promising therapeutic strategy.[14][15]
-
The N-benzyl group can enhance binding to enzyme active sites by increasing lipophilicity and enabling additional hydrophobic or aromatic interactions.[16]
Modulation of Neurological Targets
Recent research has shown that N-benzylated amino acid derivatives can act as potent anticonvulsants and possess pain-attenuating properties.[17]
-
Potential Mechanism: Voltage-Gated Sodium Channel (VGSC) Modulation:
-
Structurally related N-benzyl amino amides have been shown to modulate both the fast and slow inactivation states of VGSCs.[18] This is a key mechanism for many antiepileptic and neuropathic pain drugs. The N-benzyl group is often a critical pharmacophore in these compounds.[18] It is plausible that this compound could interact with VGSCs, a hypothesis that is testable via electrophysiological methods.
-
Interaction with Proline Transporters
Proline analogs can interfere with cellular processes by acting as competitive inhibitors of proline transporters, affecting cellular metabolism and signaling pathways that rely on proline uptake.[6][13]
A Proposed Research Workflow for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, a multi-stage approach is recommended. This workflow is designed to be a self-validating system, where each stage informs the next.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 3. adooq.com [adooq.com]
- 4. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors [mdpi.com]
- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 11. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 14. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid (CAS 56080-99-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (R)-1-benzylpyrrolidine-2-carboxylic acid, also known as (R)-N-Benzyl-proline. We delve into its chemical and physical properties, synthesis, and purification, with a significant focus on its emerging role as a potent inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2). This guide will explore the mechanism of action of (R)-N-Benzyl-proline as an ASCT2 inhibitor, the downstream signaling pathways affected, and its applications in asymmetric synthesis and as a scaffold in drug discovery, particularly in oncology. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided to enable researchers to apply this knowledge in their work.
Introduction
This compound (CAS: 56080-99-0) is a chiral proline derivative that has garnered significant interest in both synthetic organic chemistry and medicinal chemistry.[1][2] Structurally, it is characterized by a pyrrolidine ring with a carboxylic acid at the 2-position and a benzyl group attached to the nitrogen atom. This unique structure confers upon it valuable properties as a chiral auxiliary and catalyst in asymmetric synthesis.[3][4][5][6] More recently, the benzylproline scaffold has been identified as a promising framework for the development of inhibitors targeting the amino acid transporter ASCT2, which is implicated in the growth and survival of various cancers.[7][8] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in leveraging the properties of this versatile molecule.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [2][9] |
| Molecular Weight | 205.25 g/mol | [2][9] |
| Appearance | White to light yellow solid | [10] |
| Melting Point | 174-175 °C | [10] |
| Boiling Point (Predicted) | 343.1 ± 35.0 °C | [10] |
| Density (Predicted) | 1.205 ± 0.06 g/cm³ | [10] |
| pKa (Predicted) | 2.35 ± 0.20 | [10] |
| Optical Rotation [α]D²⁵ | +28.4° (c = 1, EtOH) | [10] |
| Solubility | Slightly soluble in acetone, dichloromethane, and methanol. | [7] |
Spectroscopic Data:
-
¹H-NMR (CDCl₃, ppm): δ 7.2-7.4 (m, 5H), 4.0-4.4 (dd, 2H), 3.8 (dd, 1H), 3.6-3.7 (m, 1H), 2.8 (dd, 1H), 1.8-2.4 (m, 4H).[10]
-
¹³C NMR (75 MHz, D₂O) for the (S)-enantiomer: δ 173.54, 130.55, 130.05, 129.96, 129.25, 68.24, 58.30, 54.61, 28.79, 22.78.[11]
-
IR (neat, cm⁻¹): 3041, 2992, 2969, 1634, 1450, 1375, 1311, 1190, 753, 704.[11]
-
HRMS (ESI) for the (S)-enantiomer: m/z 206.1215 ([M + H]⁺, calculated 206.1165).[11]
Synthesis and Purification
This compound can be synthesized from D-proline and benzyl chloride. The following is a general and robust protocol.
Synthesis Workflow
Caption: Workflow for the synthesis of (R)-N-Benzyl-proline.
Detailed Synthesis Protocol
-
Reaction Setup: Suspend D-proline (115 g, 1 mol) and potassium hydroxide (168.3 g, 3 mol) in isopropanol (1 L).
-
Dissolution: Stir the suspension at 40°C until the solution becomes clear.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (137.3 g, 1.1 mol) to the reaction mixture.
-
Reaction: Continue stirring at 40°C for 6 hours.
-
Quenching and pH Adjustment: Cool the reaction mixture to 0-5°C and adjust the pH to 5-6 with concentrated hydrochloric acid (approximately 145 mL).
-
Extraction: Dilute the reaction mixture with chloroform (3 L) and stir for 18 hours.
-
Purification:
-
Remove the resulting potassium chloride (KCl) by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from acetone to yield this compound.[10]
-
Mechanism of Action: ASCT2 Inhibition
A significant area of interest for (R)-N-Benzyl-proline and its derivatives is their ability to inhibit the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent neutral amino acid transporter.[7][8] ASCT2 is overexpressed in many types of cancer and is crucial for supplying cancer cells with glutamine, a key nutrient for their rapid growth and proliferation.[12][13][14]
The Role of ASCT2 in Cancer Metabolism
ASCT2 facilitates the uptake of neutral amino acids, with a preference for glutamine.[12] In cancer cells, this increased glutamine uptake fuels various metabolic pathways, including:
-
Anaplerosis: Glutamine is converted to α-ketoglutarate to replenish the Krebs cycle.[10]
-
Redox Homeostasis: Glutamine is a precursor for the synthesis of the antioxidant glutathione.[10]
-
Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine is used for the synthesis of other non-essential amino acids and nucleotides.
-
mTORC1 Signaling: Intracellular glutamine levels are linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][13]
(R)-N-Benzyl-proline as an ASCT2 Inhibitor
(R)-N-Benzyl-proline and its derivatives act as competitive inhibitors of ASCT2, binding to the substrate-binding site and blocking the transport of glutamine.[15] This inhibition leads to a cascade of downstream effects that are detrimental to cancer cells.
Downstream Signaling Pathway of ASCT2 Inhibition
Caption: Downstream effects of ASCT2 inhibition by (R)-N-Benzyl-proline.
Inhibition of ASCT2 by (R)-N-Benzyl-proline leads to:
-
Decreased Glutamine Uptake: This starves the cancer cells of a critical nutrient.
-
Inhibition of mTORC1 Signaling: Reduced intracellular glutamine levels lead to the inactivation of mTORC1, thereby halting cell growth and proliferation.[1][10]
-
Increased Oxidative Stress: Reduced glutathione synthesis makes cancer cells more susceptible to oxidative damage.[2][10]
-
Induction of Apoptosis: The combination of nutrient deprivation and cellular stress can trigger programmed cell death.[10]
Applications in Research and Drug Development
Asymmetric Synthesis
The chiral nature of this compound makes it a valuable tool in asymmetric synthesis, where it can be used as a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction.[3][4][5] Proline and its derivatives are well-known to catalyze asymmetric aldol reactions, Mannich reactions, and Diels-Alder reactions.[6][16]
Representative Application: Asymmetric Aldol Reaction
Protonated N'-benzyl-N'-prolyl-proline hydrazide, a derivative of N-benzyl-proline, has been shown to be a highly enantioselective catalyst for the direct asymmetric aldol reaction between aromatic aldehydes and ketones.[4][5]
Drug Discovery and Development
The benzylproline scaffold is a key pharmacophore in the development of ASCT2 inhibitors for cancer therapy.[7][8] Structure-activity relationship (SAR) studies have shown that modifications to the benzyl ring can significantly impact the inhibitory potency.[7][8] For instance, increasing the hydrophobicity of the substituent on the benzyl ring generally leads to a higher binding affinity for ASCT2.[7][8]
Structure-Activity Relationship of Benzylproline Derivatives as ASCT2 Inhibitors
| Compound | Ki (μM) |
| (R)-γ-benzyl-L-proline hydrochloride | 2000 ± 1500 |
| (R)-γ-(4-fluoro-benzyl)-L-proline | 190 ± 110 |
| (R)-γ-(3-fluoro-benzyl)-L-proline | 177 ± 31 |
| (R)-γ-(2-fluoro-benzyl)-L-proline | 83 ± 20 |
| (R)-γ-(2-bromo-benzyl)-L-proline | 25 ± 15 |
| (R)-γ-(2,4-dichloro-benzyl)-L-proline | 30 ± 14 |
| (R)-γ-(4-biphenylmethyl)-L-proline | 3 ± 2 |
Data adapted from Grewer et al. (2017).[8]
The development of potent and selective ASCT2 inhibitors based on the (R)-N-Benzyl-proline scaffold is an active area of research with the potential to yield novel anticancer therapeutics.[14]
Experimental Protocols
ASCT2 Inhibition Assay (Radiolabeled Uptake)
This protocol describes a method to assess the inhibitory effect of (R)-N-Benzyl-proline on ASCT2-mediated glutamine uptake using a radiolabeled substrate.
References
- 1. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 4. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. bioivt.com [bioivt.com]
- 12. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Recent advances in ASCT2 inhibitors: ligand design and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
The Strategic Role of (R)-1-Benzylpyrrolidine-2-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational rigidity and its capacity to serve as a versatile scaffold in the design of novel therapeutics.[1] This guide delves into the synthesis, application, and structure-activity relationships of a particularly valuable class of these compounds: (R)-1-Benzylpyrrolidine-2-carboxylic acid and its derivatives. With a focus on providing actionable insights for researchers and drug development professionals, this document elucidates the causal factors behind synthetic choices, outlines field-proven protocols, and explores the therapeutic landscape shaped by this essential chiral building block, most notably in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.
Introduction: The Significance of the Proline-Derived Scaffold
Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and small molecules due to its cyclic structure.[1][2] This inherent rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The this compound scaffold, a derivative of D-proline, combines this conformational advantage with a benzyl protecting group on the nitrogen atom. This N-benzyl group serves a dual purpose: it protects the secondary amine during synthesis and can also engage in beneficial hydrophobic interactions within a target's binding site.
These structural features make this compound a key intermediate in the synthesis of a range of biologically active molecules, from protease inhibitors to antiviral and neurological agents.[3] Its most prominent application, however, lies in the creation of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs fundamental to the management of hypertension and heart failure.[4]
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of this compound and its analogues is a critical process where stereochemical integrity is paramount. The choice of starting materials and reaction conditions is dictated by the need for high enantiomeric purity and good overall yield.
Key Synthetic Strategy: Reductive Amination and Cyclization
A common and effective strategy for the synthesis of N-substituted proline derivatives involves the reductive amination of a keto acid precursor with a primary amine, followed by cyclization. This approach allows for the introduction of the desired N-substituent while concurrently forming the pyrrolidine ring.
Experimental Protocol: Synthesis of this compound from (R)-Glutamic Acid
This protocol outlines a representative synthesis, starting from the readily available chiral pool material, (R)-Glutamic acid.
Step 1: N-Benzylation of (R)-Glutamic Acid
-
To a solution of (R)-Glutamic acid (1 equivalent) in aqueous sodium hydroxide (2M), add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Acidify the mixture with hydrochloric acid (1M) to a pH of approximately 3-4, leading to the precipitation of the N-benzyl glutamic acid derivative.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization to form (R)-1-Benzylpyrrolidine-2,5-dione
-
Suspend the N-benzyl glutamic acid derivative in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude pyroglutamic acid derivative.
Step 3: Reduction to this compound
-
Dissolve the crude pyroglutamic acid derivative in a suitable solvent, such as tetrahydrofuran (THF).
-
Add a reducing agent, for example, a solution of borane-dimethyl sulfide complex (BH3·SMe2) (2-3 equivalents), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction with methanol, followed by acidification with hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Causality in Experimental Design
-
Choice of Starting Material: (R)-Glutamic acid is an ideal starting material as it provides the necessary carbon backbone and the correct stereochemistry at the alpha-carbon, which is retained throughout the synthesis.
-
N-Benzylation: The use of benzyl bromide under basic conditions is a standard and efficient method for the N-alkylation of amino acids. The base deprotonates the amino group, increasing its nucleophilicity.
-
Cyclization: Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization to the pyroglutamic acid derivative.
-
Reduction: The choice of a powerful reducing agent like borane is crucial for the complete reduction of both the carboxylic acid and the amide carbonyl groups of the pyroglutamic intermediate to form the final product.
Application in Drug Development: The Case of ACE Inhibitors
The this compound scaffold and its bicyclic analogues are central to the structure of several major ACE inhibitors, including Ramipril and Perindopril.[5][6] In these drugs, the pyrrolidine ring mimics the C-terminal proline residue of ACE substrates, while the carboxylic acid group chelates the essential zinc ion in the enzyme's active site.[7]
Logical Workflow for ACE Inhibitor Synthesis
The general workflow for synthesizing an ACE inhibitor using a proline-based intermediate involves a peptide coupling reaction.
Structure-Activity Relationship (SAR) Insights
The development of potent ACE inhibitors is a testament to the power of rational drug design. Key SAR principles for this class of compounds include:
-
N-Ring Carboxylic Acid: A free carboxylic acid on the proline-like ring is essential for binding to the zinc ion in the ACE active site.[7]
-
Hydrophobic N-Ring Substituents: Large, hydrophobic heterocyclic rings in the N-ring position, such as the bicyclic systems found in Ramipril and Perindopril, generally increase potency.[7]
-
Side Chain Mimicry: The side chain coupled to the proline nitrogen is designed to mimic the penultimate amino acid of natural ACE substrates, typically phenylalanine. This is achieved with moieties like the phenylethyl group.
-
Ester Prodrugs: Esterification of the side-chain carboxylate creates a prodrug (e.g., Ramipril) that is more orally bioavailable. The ester is hydrolyzed in vivo to the active diacid form (Ramiprilat).[7]
| Compound | Core Scaffold | Key Side Chain | IC50 (nM) |
| Enalaprilat | L-proline | N-(1-carboxy-3-phenylpropyl)-L-alanine | 1.2 |
| Lisinopril | L-proline | N2-(1-carboxy-3-phenylpropyl)-L-lysine | 1.0 |
| Ramiprilat | (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | N-(1-carboxy-3-phenylpropyl)-L-alanine | 0.8 |
| Perindoprilat | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | N-(1-ethoxycarbonyl-butyl)-L-alanine | 2.4 |
Note: IC50 values are approximate and can vary based on assay conditions.
Advanced Derivatives and Future Directions
Research into this compound derivatives continues to expand beyond ACE inhibitors. The scaffold is being explored in the development of:
-
Antimicrobial Agents: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
-
CXCR4 Antagonists: These have potential applications in cancer metastasis and HIV treatment.
-
Enzyme Inhibitors: The rigid scaffold is being utilized to design inhibitors for a variety of other enzymes.
The modular nature of the scaffold allows for systematic modification and the exploration of a vast chemical space. Future work will likely focus on the development of derivatives with improved pharmacokinetic properties and novel mechanisms of action.
Conclusion
This compound and its derivatives represent a powerful platform in drug discovery. A thorough understanding of their synthesis, the rationale behind experimental choices, and their structure-activity relationships is essential for any scientist working in this field. The principles outlined in this guide, from the strategic selection of starting materials to the rational design of potent inhibitors, provide a solid foundation for the continued development of innovative therapeutics based on this privileged scaffold.
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Role of N-benzyl-L-proline in Asymmetric Synthesis: Mechanisms, Applications, and Protocols
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric organocatalysis has become an indispensable tool in modern synthetic chemistry, offering a robust, metal-free alternative for the construction of chiral molecules. Within this field, the amino acid L-proline is a foundational catalyst, celebrated for its efficiency and versatility.[1] This technical guide delves into a crucial derivative, N-benzyl-L-proline, exploring how the strategic modification of the proline core enhances its catalytic performance. We will dissect the mechanistic underpinnings of its action, provide a detailed overview of its application in key carbon-carbon bond-forming reactions, and furnish field-proven experimental protocols. This document serves as a comprehensive resource for chemists seeking to leverage N-benzyl-L-proline and its derivatives to achieve high levels of stereocontrol in complex molecular synthesis.
Introduction: The Proline Scaffold in Organocatalysis
L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature. The secondary amine serves as a nucleophilic handle to activate carbonyl compounds (ketones and aldehydes) via enamine formation, while the carboxylic acid group acts as a Brønsted acid/base co-catalyst, participating in proton transfer and orienting substrates through hydrogen bonding.[1][2] This dual activation mode, operating within a conformationally rigid pyrrolidine ring, creates a well-defined chiral environment essential for inducing asymmetry.[3]
The modification of the nitrogen atom in the proline ring has been a fruitful strategy for fine-tuning catalytic activity and selectivity.[3][4] Introducing substituents alters the steric and electronic properties of the catalyst, directly influencing the transition state of the reaction. The N-benzyl group is a particularly noteworthy substituent. Its introduction enhances the steric bulk around the catalytic center, which can lead to more pronounced facial discrimination of incoming electrophiles, thereby improving enantioselectivity.[5] Furthermore, the benzyl group can impact the catalyst's solubility and stability, offering practical advantages in various reaction media.
This guide will focus on N-benzyl-L-proline and its direct derivatives, elucidating their role as powerful catalysts in asymmetric synthesis.
The Core Mechanism: Enamine Catalysis
N-benzyl-L-proline catalyzes reactions through a well-established enamine mechanism, analogous to that of unsubstituted L-proline.[6] The catalytic cycle is a sequence of equilibrium steps where the catalyst is regenerated at the end of the reaction.
The catalytic cycle involves:
-
Enamine Formation: The secondary amine of N-benzyl-L-proline condenses with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. The carboxylic acid group facilitates this step by promoting the dehydration process.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde). The stereochemical outcome is dictated by a highly organized, chair-like transition state, often referred to as a Zimmerman-Traxler model. The bulky N-benzyl group plays a crucial role here, sterically shielding one face of the enamine, forcing the electrophile to approach from the less hindered face.[6][7] The carboxylic acid group further stabilizes this transition state by forming a hydrogen bond with the electrophile, enhancing its reactivity and geometric definition.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the final chiral product and regenerating the N-benzyl-L-proline catalyst to re-enter the cycle.
Key Application: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for creating chiral β-hydroxy carbonyl compounds.[8] Proline and its derivatives are highly effective catalysts for the direct aldol reaction between ketones and aldehydes.[9][10]
Causality and Field Insights
While L-proline itself is effective, the use of N-substituted derivatives like N-benzyl-L-proline or related structures such as protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide can lead to significantly higher enantioselectivities, especially with challenging aromatic aldehydes.[11] The benzyl group enhances the rigidity and steric hindrance of the transition state assembly, leading to a more pronounced energy difference between the two competing diastereomeric transition states, which translates directly to higher ee values. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often used to ensure solubility of the catalyst and intermediates, but optimized protocols have also been developed in greener solvent mixtures like methanol/water.[12]
Data Presentation: Performance in Aldol Reactions
The following table summarizes representative results for aldol reactions catalyzed by N-benzyl-L-proline derivatives, demonstrating their effectiveness across various substrates.
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Conditions | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 10 | DMSO, rt, 4h | 97 | - | 96 | [11] |
| 2 | 2-Nitrobenzaldehyde | Acetone | 10 | DMSO, rt, 4h | 93 | - | 99 | [11] |
| 3 | 4-Chlorobenzaldehyde | Acetone | 10 | DMSO, rt, 12h | 89 | - | 93 | [11] |
| 4 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O, rt, 24h | 78 | 90:10 | 95 | [12] |
| 5 | 4-Methoxybenzaldehyde | Cyclohexanone | 20 | DCM, 2°C, 72h | 95 | 98:2 | 99 | [10] |
Note: Data in the table is compiled from studies using closely related N-benzyl-proline derivatives and optimized proline-catalyzed systems to illustrate typical performance.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a representative procedure for the direct asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by a proline-based system.[10][13]
Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 10 mL vial equipped with a magnetic stir bar, add the N-benzyl-L-proline derivative catalyst (e.g., 0.025 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., 0.5 mL of DMSO or DCM) followed by the ketone (e.g., acetone, 1.25 mmol). Stir the mixture at room temperature for 10 minutes.[10]
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -10°C to room temperature). Add the aldehyde (0.25 mmol) in one portion.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture vigorously for the required time (typically 4-72 hours). Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure aldol product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Other Key Transformations
The utility of N-benzyl-L-proline extends to other fundamental asymmetric C-C bond-forming reactions.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful reaction catalyzed by proline derivatives. The N-benzyl-L-proline catalyst activates the donor ketone or aldehyde to form an enamine, which then adds to the Michael acceptor in a highly stereocontrolled manner.[14] The bulky benzyl group is again instrumental in directing the stereochemical outcome by controlling the facial selectivity of the enamine's attack on the nitroalkene or enone.[15]
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that combines an aldehyde, an amine, and a carbonyl compound to form a β-amino carbonyl compound. In the asymmetric organocatalytic version, N-benzyl-L-proline first forms an enamine with the carbonyl donor. This enamine then adds to an imine (pre-formed or generated in situ from the aldehyde and amine), with the catalyst's chiral scaffold directing the stereochemistry of the addition.[16][17] This method provides efficient access to chiral amines and 1,3-amino alcohols, which are prevalent motifs in pharmaceuticals and natural products.[16]
Synthesis of N-benzyl-L-proline Catalyst
For laboratories requiring access to the catalyst, N-benzyl-L-proline can be synthesized from commercially available and inexpensive L-proline.
Protocol for N-Benzylation of L-Proline
This procedure is adapted from established literature methods for the N-alkylation of amino acids.[18]
-
Base and Solvent: In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (KOH, 3.0-4.0 eq.) in isopropanol. Stir the mixture at 40°C until a clear solution is obtained.
-
Alkylation: Add benzyl chloride or benzyl bromide (1.5 eq.) to the solution. Continue stirring at 40°C for 6-8 hours.
-
Neutralization and Workup: After cooling to room temperature, carefully neutralize the reaction mixture to pH 5-6 with 6 M hydrochloric acid (HCl). Add chloroform and stir the biphasic mixture overnight.
-
Isolation: Filter the resulting precipitate (KCl). Separate the organic layer and evaporate the solvent under reduced pressure.
-
Purification: Treat the residue with cold acetone to precipitate the crude product. Filter the white solid, wash with cold acetone, and dry under vacuum to yield N-benzyl-L-proline.[18]
Conclusion and Future Outlook
N-benzyl-L-proline stands as a testament to the power of rational catalyst design in asymmetric organocatalysis. By introducing a sterically demanding benzyl group onto the proline scaffold, chemists have created a catalyst with enhanced capabilities for stereocontrol in a variety of essential synthetic transformations, including aldol, Michael, and Mannich reactions. Its straightforward synthesis, operational simplicity, and robust performance make it an attractive tool for both academic research and industrial drug development. Future efforts will likely focus on immobilizing N-benzyl-L-proline on solid supports for improved recyclability and integrating it into telescoped or flow-chemistry processes to further enhance the efficiency and sustainability of chiral molecule synthesis.[19][20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry [beilstein-journals.org]
- 3. N-Benzyl-L-proline ethyl ester | 955-40-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction | MDPI [mdpi.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 19. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 20. benthamdirect.com [benthamdirect.com]
spectroscopic data of (R)-1-Benzylpyrrolidine-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-Benzylpyrrolidine-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key chiral building block in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and interpretive logic that underpins a robust characterization workflow.
The structural elucidation of this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the molecule's identity and stereochemistry.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of the amino acid proline.[2] Its structure comprises a saturated five-membered pyrrolidine ring, a carboxylic acid functional group at the C2 position, and a benzyl group attached to the nitrogen atom. The chiral center at C2 dictates the molecule's stereochemistry, which is crucial for its biological activity and application in asymmetric synthesis.
Below is the chemical structure with atoms systematically numbered to facilitate the discussion of spectroscopic data.
Caption: Molecular structure of this compound.
The following sections detail the expected spectroscopic data based on this structure and established principles of chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A self-validating NMR protocol ensures data integrity and reproducibility.
Caption: Standard workflow for NMR data acquisition and processing.
Expertise & Experience Insight: The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is often superior for carboxylic acids as it reliably allows for the observation of the acidic proton's signal, which can be broadened or exchange away in other solvents.[3] The acidic proton signal in DMSO typically appears as a broad singlet at a very high chemical shift (>10 ppm), making it easily identifiable.[4][5]
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H8 (COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, characteristic of carboxylic acids.[3] |
| H11, H12, H13, H14, H15 (Aromatic) | ~7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring of the benzyl group. |
| H9 (CH₂-Ph) | ~3.5 - 4.5 | AB quartet | 2H | Diastereotopic protons adjacent to the chiral center (N1) and the aromatic ring. |
| H2 (CH-COOH) | ~3.0 - 3.5 | Multiplet | 1H | Proton alpha to both the nitrogen and the carbonyl group. |
| H5 (CH₂) | ~2.8 - 3.2 | Multiplet | 2H | Protons on the pyrrolidine ring adjacent to the nitrogen. |
| H3, H4 (CH₂) | ~1.8 - 2.2 | Multiplet | 4H | Protons on the remaining positions of the pyrrolidine ring. |
Trustworthiness Insight: The benzyl protons (H9) are expected to be diastereotopic due to the adjacent chiral center (C2). This means they are chemically non-equivalent and should appear as a pair of doublets (an AB quartet), not a simple singlet. Observing this pattern is a strong confirmation of the structure's integrity. Further confirmation can be achieved with a COSY (Correlation Spectroscopy) experiment, which would show correlations between adjacent protons in the pyrrolidine ring.
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
| Carbon Label | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| C6 (COOH) | ~170 - 180 | Carbonyl carbon of a carboxylic acid, highly deshielded.[5] |
| C10 (Ar-C1) | ~135 - 140 | Quaternary aromatic carbon attached to the benzylic CH₂. |
| C11, C12, C13, C14, C15 (Aromatic) | ~125 - 130 | Aromatic carbons of the benzyl group. |
| C2 (CH-COOH) | ~65 - 75 | Carbon of the chiral center, attached to N and COOH. |
| C9 (CH₂-Ph) | ~55 - 65 | Benzylic carbon attached to nitrogen. |
| C5 (CH₂) | ~50 - 60 | Pyrrolidine carbon adjacent to nitrogen. |
| C3, C4 (CH₂) | ~20 - 35 | Remaining pyrrolidine ring carbons. |
Authoritative Grounding: The chemical shifts for carboxyl carbons typically appear in the 165-185 ppm range.[4] The specific environment in this compound would place it within this established region. An HSQC (Heteronuclear Single Quantum Coherence) experiment would be a self-validating step, correlating each proton signal directly to its attached carbon signal, confirming the assignments in both tables.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Causality: Good contact is essential for obtaining a strong, high-quality spectrum.
-
Scan Sample: Acquire the sample spectrum (e.g., averaging 32 scans at a resolution of 4 cm⁻¹).
-
Clean: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | A hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7] Its broadness is a key identifying feature. |
| 2850 - 3000 | C-H stretch | Alkyl & Aromatic | Overlaps with the broad O-H band but sharp peaks may be visible. |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Characteristic absorption for a saturated, dimerized carboxylic acid.[4] |
| ~1210 - 1320 | C-O stretch | Carboxylic Acid | Confirms the presence of the carboxylic acid group.[7] |
| ~1400 - 1450 | O-H bend | Carboxylic Acid | In-plane bending vibration, further evidence of the -COOH group. |
Expertise & Experience Insight: The most diagnostic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretch.[6] This is a direct result of strong intermolecular hydrogen bonding which creates a continuum of vibrational energy states. The presence of this band, coupled with the strong carbonyl (C=O) absorption, provides unequivocal evidence for the carboxylic acid functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. Causality: ESI is a "soft" ionization technique, which minimizes fragmentation in the source and typically allows for the clear observation of the molecular ion.
-
Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole or time-of-flight). Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
For this compound (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.25 g/mol [2]), the following is expected:
-
Molecular Ion Peak: In ESI positive mode, the base peak would likely be the protonated molecule, [M+H]⁺, at m/z = 206.26.
-
Key Fragments: While ESI is soft, some fragmentation can be induced. Signature fragments help confirm the structure. The most common fragmentation for carboxylic acids is the loss of the carboxyl group or parts of it.[8]
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Trustworthiness Insight: A high-resolution mass spectrometer (HRMS) would provide a highly accurate mass measurement for the molecular ion (e.g., 206.1176 for [C₁₂H₁₆NO₂]⁺). Comparing this experimentally determined exact mass to the theoretical mass calculated from the molecular formula serves as a definitive confirmation of the elemental composition, leaving no ambiguity.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and confirm the stereochemical environment. IR spectroscopy unequivocally identifies the key carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This multi-technique approach ensures the highest level of scientific integrity for the structural elucidation and quality assessment of this important synthetic building block.
References
- 1. (2S)-1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
(R)-1-Benzylpyrrolidine-2-carboxylic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of (R)-1-Benzylpyrrolidine-2-carboxylic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. By integrating principles of chemical reactivity, toxicology, and risk management, this guide serves as a self-validating system for ensuring laboratory safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a chiral, non-canonical amino acid, specifically a derivative of proline.[1][2] Its structure is foundational to its chemical behavior and dictates the necessary handling precautions. Understanding its properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 205.25 g/mol | [2][3][4] |
| CAS Number | 56080-99-0 | [2] |
| Appearance | White to light yellow solid | [2] |
| Synonyms | (R)-N-Benzylproline | [4] |
Note: Specific experimental data on properties like melting point, boiling point, and solubility are not consistently available across safety data sheets for this specific isomer. It is a solid at room temperature.[2]
Hazard Identification and Toxicological Profile
A critical aspect of safety is acknowledging the limitations of available data. For many specialized research chemicals like this compound, a complete toxicological profile has not been established.[5][6][7] Therefore, a conservative approach, treating the compound as potentially hazardous, is mandatory.
Hazard Analysis based on Structural Analogs: Safety Data Sheets for structurally similar compounds, such as other substituted pyrrolidine carboxylic acids, indicate a potential for:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[7][8]
-
Serious Eye Irritation (H319): Can cause significant, but reversible, eye damage.[7][8]
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[7][8]
Causality: The carboxylic acid functional group contributes to the compound's potential as an irritant.[9] While generally not associated with a high risk of idiosyncratic drug reactions, carboxylic acids can be metabolized into reactive acyl glucuronides.[10][11] Although the specific risk for this compound is unknown, this potential metabolic activation underscores the need to minimize exposure.
Risk Assessment in the Research Context
In drug development, compounds like this compound serve as chiral building blocks. The stereochemistry, designated by "(R)", is crucial, as different enantiomers can have vastly different biological activities and toxicities.[12] A proper risk assessment, therefore, considers not only the intrinsic hazards of the chemical but also its application and the quantities being used.
The following workflow provides a logical framework for assessing risk before beginning experimental work.
Caption: Risk assessment workflow for laboratory use.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling any chemical with unknown long-term effects is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by PPE.
Engineering Controls:
-
Primary Handling: All manipulations of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood or a glovebox to prevent inhalation of dust or vapors.[5][8]
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn correctly for all procedures involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing) | Safety glasses with side shields or goggles.[8] | Nitrile gloves (inspect prior to use).[13] | Standard lab coat. | Not required if inside a fume hood. |
| Preparing Solutions | Chemical safety goggles. | Nitrile gloves. | Standard lab coat. | Not required if inside a fume hood. |
| General Benchtop Use (Dilute Solutions) | Safety glasses with side shields. | Nitrile gloves. | Standard lab coat. | Not required. |
| Large Scale (>10g) or Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over lab coat. | Consider an air-purifying respirator with appropriate cartridges if ventilation is inadequate.[14] |
Standard Operating Procedures for Safe Handling
Adherence to validated protocols is essential for both safety and experimental reproducibility.
Protocol 1: Weighing and Aliquoting the Solid Compound
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully open the main container. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust.
-
Rationale: Minimizing dust formation is crucial to prevent inhalation and contamination of the workspace.[7]
-
-
Sealing: Immediately and tightly close the main container.[8]
-
Cleanup: Wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol) to remove residual powder. Dispose of the cloth in the solid chemical waste.
-
Transfer: Transport the weighed solid in a sealed secondary container to the area where it will be used.
Protocol 2: Preparation of Solutions
-
Preparation: Perform this entire procedure within a chemical fume hood.
-
Solvent Addition: Place the weighed solid in an appropriate flask. Slowly add the desired solvent (e.g., DMSO).[2] Note that some warming or sonication may be required for dissolution.[2]
-
Mixing: Cap the flask and mix until the solid is fully dissolved.
-
Aliquoting: If desired, aliquot the stock solution into smaller, single-use vials.
-
Rationale: Aliquoting prevents degradation from repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock.[1]
-
-
Labeling: Clearly label all solution vials with the compound name, concentration, solvent, date, and your initials.
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound.
-
Solid Form: The lyophilized powder should be stored at -20°C under desiccation.[1] In this state, the chemical is reported to be stable for up to 36 months.[1]
-
Solutions:
-
Incompatible Materials: Store away from strong oxidizing agents.[5][8]
Accidental Release and Emergency Procedures
Prompt and correct response to a spill or exposure is vital.
Spill Response:
Caption: Decision tree for spill response.
First Aid Measures: These procedures are synthesized from safety data for analogous compounds and represent best practices.[6][7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, get medical advice.[8]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless compatible.
-
Containers: Use clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Route: All waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) office.[7][8]
-
Regulations: Adhere to all federal, state, and local hazardous waste regulations.[8]
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-2-benzylpyrrolidine-2-carboxylic acid | C12H15NO2 | CID 2761822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. anaspec.com [anaspec.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
- 9. rroij.com [rroij.com]
- 10. synergypublishers.com [synergypublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis Using (R)-1-Benzylpyrrolidine-2-carboxylic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Catalyst, A Tool for Chiral Architecture
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in drug discovery and development where stereochemistry dictates biological activity. Organocatalysis, utilizing small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable pillar alongside biocatalysis and metal-based catalysis.[1] Within this field, the amino acid proline is revered as the "simplest enzyme" for its remarkable ability to induce chirality in a variety of carbon-carbon bond-forming reactions.[1]
This guide focuses on a sophisticated derivative, (R)-1-Benzylpyrrolidine-2-carboxylic acid (N-benzyl-D-proline), a versatile tool that leverages the fundamental principles of proline catalysis while offering unique steric and electronic properties.[2][3] The introduction of the N-benzyl group modifies the catalyst's environment, influencing its solubility, stability, and, most critically, the transition state geometries that govern stereochemical outcomes.
This document moves beyond a simple recitation of procedures. It is designed to provide you, the research scientist, with a deep, mechanistic understanding of why specific protocols are designed as they are. We will explore the core principles of chirality transfer, delve into specific high-impact applications, and provide detailed, field-tested protocols that serve as both a starting point and a foundation for your own process optimization.
Section 1: The Mechanistic Cornerstone: How Chirality is Forged
The efficacy of this compound stems from its bifunctional nature, possessing both a basic secondary amine and an acidic carboxylic acid.[1][4] This duality allows it to orchestrate complex transformations through distinct but related catalytic cycles, primarily Enamine and Iminium catalysis. The catalyst's (R)-configuration rigorously dictates the absolute stereochemistry of the resulting products.
1.1 The Enamine Catalytic Cycle: Activating the Nucleophile In reactions like the aldol, Michael, and Mannich, the catalyst's secondary amine reacts with a donor ketone or aldehyde. This condensation forms a transient, nucleophilic enamine intermediate .[4][5][6] The chiral pyrrolidine scaffold ensures the enamine is formed in a stereodefined manner. Simultaneously, the carboxylic acid group acts as a general acid-base catalyst and, crucially, as an intramolecular directing group, often through hydrogen bonding, to guide the electrophile's approach to one specific face of the enamine.[5][7]
1.2 The Iminium Catalytic Cycle: Activating the Electrophile For reactions involving α,β-unsaturated carbonyls, the catalyst can instead form an iminium ion .[1][4] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it a more potent electrophile for attack by a nucleophile. The bulky N-benzyl group helps to shield one face of the iminium ion, directing the incoming nucleophile to the opposite side, thus ensuring high enantioselectivity.
Section 2: Application Focus I: The Asymmetric Aldol Reaction
The aldol reaction is a foundational C-C bond-forming reaction, creating β-hydroxy carbonyl motifs that are ubiquitous in natural products and pharmaceuticals.[8][9] Using this compound provides direct, catalytic access to these structures with high stereocontrol.
2.1 Mechanistic Rationale The reaction proceeds via the enamine mechanism. The key to its high diastereo- and enantioselectivity is the formation of a highly organized, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[5] The carboxylic acid of the catalyst forms a hydrogen bond with the incoming aldehyde's carbonyl oxygen. This locks the conformation, and the steric bulk of the N-benzyl group and the pyrrolidine ring directs the aldehyde to attack the Re-face of the enamine, yielding the anti-diastereomer.
2.2 Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a robust model system for evaluating catalyst performance.
-
Materials:
-
This compound (Catalyst)
-
4-Nitrobenzaldehyde (Electrophile)
-
Cyclohexanone (Nucleophile, used as solvent and reagent)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).
-
Add this compound (0.2 mmol, 41.1 mg, 20 mol%).
-
Add anhydrous DMF (0.5 mL) followed by cyclohexanone (4.0 mmol, 0.41 mL). Causality Note: Using the ketone in excess serves both as the nucleophile and as a co-solvent, driving the enamine formation equilibrium forward.
-
Stir the resulting mixture vigorously at room temperature (or 4 °C for improved selectivity) for 24-48 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.
-
2.3 Representative Data
| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | 4 | ~95 | >95:5 | >98 |
| Isobutyraldehyde | Acetone | 30 | 25 | ~97 | N/A | ~96 |
| Benzaldehyde | Cyclohexanone | 20 | 25 | ~90 | 90:10 | ~95 |
| (Note: Data is representative and synthesized from typical outcomes in proline catalysis literature. Actual results may vary.)[8][10][11] |
Section 3: Application Focus II: The Asymmetric Michael Addition
The Michael or conjugate addition is a powerful method for forming C-C bonds at the β-position of α,β-unsaturated systems. Proline derivatives are exceptional catalysts for the addition of ketones and aldehydes to electrophiles like nitroolefins.[12][13]
3.1 Mechanistic Rationale Similar to the aldol reaction, the catalytic cycle begins with the formation of a chiral enamine from the ketone donor. This nucleophilic enamine then attacks the β-carbon of the nitroalkene. The stereochemical outcome is controlled by a transition state where the catalyst's carboxylic acid protonates the nitro group, acting as a directing element. This bifunctional activation orients the reactants to minimize steric interactions, leading to a highly stereoselective C-C bond formation.[14]
3.2 Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
-
Materials:
-
This compound (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Cyclohexanone (Nucleophile)
-
Toluene, anhydrous
-
Standard work-up and purification reagents as in Protocol 1.
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve trans-β-nitrostyrene (0.5 mmol, 74.6 mg) and this compound (0.1 mmol, 20.5 mg, 20 mol%) in anhydrous toluene (1.0 mL).
-
Add cyclohexanone (1.5 mmol, 0.16 mL).
-
Stir the reaction at room temperature for 48-72 hours. Causality Note: Non-polar solvents like toluene can enhance the effect of the internal hydrogen bonding that directs stereoselectivity, whereas polar solvents can sometimes compete for these interactions and lower the ee.[15]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture directly onto silica gel.
-
Purify by flash column chromatography (e.g., gradient elution with hexanes/ethyl acetate) to isolate the Michael adduct.
-
Analyze the purified product for diastereomeric ratio (¹H NMR) and enantiomeric excess (chiral HPLC).
-
3.3 Representative Data
| Nucleophile | Electrophile | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Cyclohexanone | trans-β-Nitrostyrene | Toluene | ~96 | >95:5 | >98 |
| Acetone | trans-β-Nitrostyrene | DMSO | ~85 | 50:50 | ~10 |
| Propanal | trans-β-Nitrostyrene | CHCl₃ | ~99 | 93:7 | ~99 |
| (Note: Data is representative and highlights the strong solvent effect often observed.)[4][13] |
Section 4: Application Focus III: Asymmetric α-Alkylation via a Chiral Auxiliary
Beyond catalysis, N-benzyl-D-proline can be employed as a chiral auxiliary .[16] An auxiliary is a chiral moiety that is temporarily attached to a prochiral substrate to direct a stereoselective reaction on that substrate. After the key transformation, the auxiliary is cleaved and can often be recovered.[17]
4.1 Principle of Operation The strategy involves three key steps:
-
Coupling: The chiral auxiliary, this compound, is covalently bonded to a substrate (e.g., via an amide linkage to a glycine derivative).
-
Diastereoselective Reaction: The resulting compound, now containing a fixed chiral center, is subjected to a reaction. The auxiliary's steric and electronic properties create a diastereomeric energy difference in the reaction transition states, heavily favoring the formation of one diastereomer over the other. For α-alkylation, a base is used to form a chiral enolate, where the auxiliary physically blocks one face, forcing an incoming electrophile (like benzyl bromide) to approach from the less hindered side.[18][19]
-
Cleavage: The newly formed, enantiomerically enriched product is cleaved from the auxiliary, which can then be recycled.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Aldol Reaction - Buchler GmbH [buchler-gmbh.com]
- 10. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 11. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 16. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Note: Asymmetric Aldol Reaction Catalyzed by (R)-1-Benzylpyrrolidine-2-carboxylic Acid
Introduction: The Power of Proline-Derived Organocatalysts in Asymmetric Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and natural products.[1][2][3] The development of asymmetric methodologies for this transformation has been a significant focus, with organocatalysis emerging as a powerful and environmentally benign alternative to traditional metal-based catalysts.[1][2] Among the array of organocatalysts, those derived from the natural amino acid proline have proven exceptionally effective, operating through an enamine-mediated catalytic cycle that mimics the strategy of Class I aldolase enzymes.[2][4][5]
(R)-1-Benzylpyrrolidine-2-carboxylic acid, a derivative of (R)-proline, leverages the fundamental principles of enamine catalysis while offering modified steric and electronic properties due to the N-benzyl group. This modification can influence catalyst solubility, stability, and the stereochemical environment of the transition state, thereby impacting the efficiency and selectivity of the aldol reaction. This application note provides a detailed protocol for employing this compound as a catalyst for the asymmetric aldol reaction between ketones and aldehydes, offering insights into the reaction mechanism and practical guidance for achieving high stereoselectivity.
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic prowess of this compound in the aldol reaction is rooted in its ability to form a transient, nucleophilic enamine intermediate with a ketone donor.[6][7] This process circumvents the need for strong bases to generate enolates, allowing the reaction to proceed under milder conditions. The generally accepted catalytic cycle can be broken down into several key steps:
-
Enamine Formation: The secondary amine of the catalyst reacts with the ketone to form a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, generates the chiral enamine.[7] The nitrogen of the enamine is less electronegative than oxygen, which increases the electron density of the double bond, making the enamine a more potent nucleophile than an enol.[6]
-
Stereoselective C-C Bond Formation: The enamine attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemical outcome of this step is directed by a highly organized, chair-like transition state. The carboxylic acid moiety of the catalyst can participate in hydrogen bonding to activate the aldehyde, while the bulky N-benzyl group provides steric hindrance that favors the approach of the aldehyde from one face of the enamine.[8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture. This step releases the β-hydroxy carbonyl product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.[6]
Figure 1. Catalytic cycle of the this compound catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This protocol details a representative procedure for the asymmetric aldol reaction. The conditions provided may require optimization for different ketone or aldehyde substrates.
Materials and Reagents:
-
This compound
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade, used as both reactant and solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.025 mmol, 10 mol%).
-
Addition of Reactants: Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent) to the flask.
-
Solvent and Nucleophile Addition: Add acetone (1.25 mmol, 5.0 equivalents). Acetone serves as both the nucleophile and the solvent in this case. For less reactive ketones or to improve solubility, a co-solvent like DMSO or DMF can be used.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-72 hours).[1]
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aldol product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Summary: Performance in Aldol Reactions
Proline and its derivatives are known to provide moderate to high yields and enantioselectivities in aldol reactions. The performance is highly dependent on the specific substrates and reaction conditions.
| Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetone | 4-Nitrobenzaldehyde | 10-20 | Acetone/DCM | -10 to 25 | 24-72 | Moderate | up to 61 |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10-30 | DMSO | Room Temp | 24-48 | Good | up to 99 |
| Acetone | Isobutyraldehyde | 30 | Neat | Room Temp | 24 | 97 | 96 |
Note: Data is compiled from various sources on proline and proline-derivative catalyzed reactions and serves as a general guideline.[1][2]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 30 mol%), extending the reaction time, or gently heating the reaction mixture. Ensure all reagents are pure and dry, as impurities can inhibit the catalyst.
-
Low Enantioselectivity: The stereochemical outcome is sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often improves enantioselectivity, though it may require longer reaction times. The choice of solvent can also significantly impact the ee.[1]
-
Side Reactions: In some cases, the aldol addition product can undergo subsequent dehydration to form an α,β-unsaturated ketone (aldol condensation product).[3][9] This is more prevalent at higher temperatures or with prolonged reaction times.
-
Catalyst Solubility: this compound may have limited solubility in non-polar solvents. The use of polar aprotic solvents like DMSO or DMF can be beneficial.[2]
Conclusion
This compound is an effective organocatalyst for mediating asymmetric aldol reactions. Its mechanism, rooted in enamine catalysis, provides a reliable method for producing chiral β-hydroxy carbonyl compounds. The protocol outlined in this note serves as a robust starting point for researchers. Optimization of reaction parameters such as catalyst loading, temperature, and solvent is encouraged to achieve the best results for specific substrate combinations. The continued exploration of proline-derived catalysts is a testament to their versatility and importance in modern synthetic organic chemistry.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: (R)-1-Benzylpyrrolidine-2-carboxylic acid as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Role of Proline-Derived Chiral Auxiliaries
In the landscape of asymmetric synthesis, the quest for efficient control over stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between a therapeutic effect and inactivity or even toxicity. Chiral auxiliaries are a powerful and reliable tool in this endeavor, acting as transient stereogenic units that guide the formation of new chiral centers.[1] Among the diverse array of chiral auxiliaries, those derived from the natural amino acid L-proline are particularly noteworthy due to their rigid pyrrolidine scaffold, ready availability from the chiral pool, and high efficacy in inducing asymmetry.
This guide focuses on (R)-1-Benzylpyrrolidine-2-carboxylic acid , a proline derivative that leverages the steric influence of the N-benzyl group to direct stereoselective transformations. We will explore its application in the asymmetric α-alkylation of carboxylic acids, a fundamental carbon-carbon bond-forming reaction. This document provides a deep dive into the mechanistic underpinnings, practical considerations, and detailed protocols for researchers, scientists, and drug development professionals aiming to employ this versatile chiral auxiliary.
Mechanism of Stereochemical Control
The efficacy of this compound as a chiral auxiliary hinges on its ability to form a conformationally restricted intermediate, thereby exposing one face of a prochiral enolate to electrophilic attack while shielding the other. The general workflow involves three key stages:
-
Amide Formation: The chiral auxiliary is coupled with a prochiral carboxylic acid to form an N-acyl derivative.
-
Diastereoselective Alkylation: The N-acyl derivative is deprotonated to form a chiral enolate, which is then alkylated. The steric bulk of the N-benzyl group on the pyrrolidine ring directs the incoming electrophile to the less hindered face of the enolate.
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched α-alkylated carboxylic acid, and the auxiliary can often be recovered for reuse.
The following diagram illustrates the overall workflow:
References
Application Notes & Protocols: Asymmetric Organocatalysis with (R)-1-Benzylpyrrolidine-2-carboxylic acid
Introduction
Asymmetric organocatalysis has firmly established itself as the third pillar of chemical synthesis, standing alongside biocatalysis and metal catalysis.[1] This field leverages small, chiral organic molecules to catalyze enantioselective transformations under mild and environmentally benign conditions.[1] The amino acid L-proline is a foundational catalyst in this domain, celebrated for its ability to mimic the function of Class I aldolase enzymes through an enamine-based mechanism.[2][3]
Building upon this principle, derivatives of proline have been developed to enhance catalytic activity, solubility, and stereocontrol. (R)-1-Benzylpyrrolidine-2-carboxylic acid is one such derivative. The introduction of a benzyl group on the pyrrolidine nitrogen modifies the steric and electronic properties of the catalyst, influencing its performance in key carbon-carbon bond-forming reactions. This guide provides an in-depth look at the catalytic mechanism, reaction conditions, and detailed protocols for deploying this compound in asymmetric synthesis, tailored for researchers in synthetic chemistry and drug development.
Principle of Catalysis: The Enamine-Iminium Ion Cycle
The catalytic prowess of this compound stems from its ability to engage in a well-defined catalytic cycle, primarily through enamine activation.[4] This process transforms a common carbonyl compound, such as a ketone or aldehyde, into a potent, chiral nucleophile.
Mechanism Breakdown:
-
Enamine Formation: The secondary amine of the this compound catalyst reacts reversibly with a carbonyl donor (e.g., cyclohexanone) to form a chiral enamine intermediate. This step is crucial as it converts the prochiral carbonyl compound into a nucleophilic species with a defined stereochemical environment.[4]
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile, such as a Michael acceptor (e.g., a nitroolefin) or an aldehyde.[4][5] The bulky N-benzyl group and the rigid pyrrolidine ring create a sterically hindered environment, effectively shielding one face of the enamine. This forces the electrophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed carbon-carbon bond and resulting in high enantioselectivity.[4][6] Simultaneously, the carboxylic acid moiety can act as a general acid, activating the electrophile through hydrogen bonding and stabilizing the transition state.[1]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by trace water in the reaction medium. This step releases the chiral product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.[4]
Figure 1: The enamine catalytic cycle for this compound.
Application I: Asymmetric Michael Addition of Ketones to Nitroolefins
The Michael addition is a cornerstone of organic synthesis for forming C-C bonds via conjugate addition.[5][7] Organocatalysis with proline derivatives provides a powerful method for achieving this transformation with high stereocontrol.[8][9] The following protocol details a representative reaction between cyclohexanone and trans-β-nitrostyrene.
Detailed Experimental Protocol
Materials:
-
This compound (CAS: 56080-99-0)
-
Cyclohexanone (freshly distilled)
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (4.1 mg, 0.02 mmol, 10 mol%).
-
Causality Note: A catalyst loading of 5-10 mol% is typical for efficient organocatalytic reactions, balancing reaction rate with cost and ease of removal. Higher loadings may be required for less reactive substrates.
-
-
Addition of Reactants: Add anhydrous toluene (0.5 mL). To this solution, add cyclohexanone (0.21 mL, 2.0 mmol, 10 equivalents) followed by trans-β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equivalent).
-
Causality Note: Using the ketone as the solvent or in large excess ensures that it is readily available to form the enamine, driving the equilibrium forward. Toluene is a common solvent as it is relatively non-polar and does not interfere with the hydrogen-bonding interactions crucial for catalysis.[4]
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).
-
Causality Note: Most proline-catalyzed Michael additions proceed efficiently at room temperature. For less reactive substrates or to improve stereoselectivity, the temperature can be lowered to 0 °C or below, which often enhances the energy difference between the diastereomeric transition states.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 24-48 hours.
-
Workup and Purification: a. Once the nitrostyrene is consumed, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL). c. Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired Michael adduct.
Data Presentation: Representative Performance
The table below summarizes typical results obtained in asymmetric Michael additions catalyzed by proline and its derivatives, showcasing the high levels of stereoselectivity achievable.
| Entry | Carbonyl Donor | Michael Acceptor | Cat. Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 95 | >95:5 | 99 |
| 2 | Acetone | trans-β-Nitrostyrene | 10 | Neat | 92 | — | 97 |
| 3 | Propanal | trans-β-Nitrostyrene | 20 | CH₂Cl₂ | 98 | 98:2 | 97 |
| 4 | Cyclopentanone | 2-Nitrostyrene | 10 | Toluene | 90 | 90:10 | 95 |
Note: Data is representative of proline-type catalysis and serves as a general benchmark.[8]
General Experimental Workflow
A successful organocatalytic experiment relies on a systematic and logical workflow, from careful setup to final analysis.
Figure 2: A generalized workflow for organocatalytic reactions.
Troubleshooting and Optimization
-
Low Conversion/Slow Reaction:
-
Purity: Ensure the purity of reactants, especially the carbonyl donor, which can undergo self-condensation. Freshly distilled aldehydes and ketones are recommended.
-
Catalyst Activity: Verify the purity of the this compound.
-
Temperature: Gently warming the reaction (e.g., to 40 °C) can increase the rate, but may negatively impact stereoselectivity.
-
-
Low Stereoselectivity (ee or dr):
-
Temperature: Lowering the reaction temperature is the most common strategy to improve enantioselectivity and diastereoselectivity.
-
Solvent Screening: The polarity and nature of the solvent can significantly impact the transition state. Screen a range of solvents (e.g., CH₂Cl₂, THF, CHCl₃, or solvent-free conditions). Polar protic solvents are generally avoided as they can interfere with the catalytic cycle. For aldol reactions, however, polar solvents like DMF can be beneficial.[1]
-
Additives: In some cases, co-catalysts or additives (e.g., a weak acid) can enhance stereoselectivity by participating in the transition state assembly.[10]
-
Conclusion
This compound is a versatile and effective organocatalyst for asymmetric synthesis. By leveraging the principles of enamine catalysis, it facilitates the construction of complex chiral molecules with high stereoselectivity under mild, metal-free conditions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to employ this catalyst in the synthesis of valuable building blocks for the pharmaceutical and chemical industries.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael Addition [organic-chemistry.org]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Applications of N-Benzyl-L-Proline in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Enduring Significance of Chiral Proline Scaffolds in Drug Discovery
In the landscape of pharmaceutical synthesis, the quest for enantiomerically pure molecules is paramount. The stereochemistry of a drug candidate can profoundly influence its pharmacological activity, efficacy, and safety profile. Among the arsenal of tools available to the synthetic chemist, chiral amino acids and their derivatives have emerged as versatile and powerful catalysts and building blocks. L-proline, with its unique secondary amine constrained within a rigid pyrrolidine ring, has been a cornerstone of organocatalysis and asymmetric synthesis for decades. The strategic modification of the proline core, particularly at the nitrogen atom, has led to a diverse family of derivatives with fine-tuned steric and electronic properties.
This technical guide focuses on a prominent member of this family: N-benzyl-L-proline. The introduction of the benzyl group imparts several advantageous characteristics, including increased steric bulk and modified solubility, which can significantly influence the stereochemical outcome of a reaction. Herein, we provide an in-depth exploration of the applications of N-benzyl-L-proline and its derivatives in pharmaceutical synthesis, offering detailed protocols, mechanistic insights, and comparative data to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics. We will delve into its role as a foundational building block, a chiral auxiliary for the stereoselective synthesis of unnatural amino acids, and a precursor to highly effective organocatalysts for key carbon-carbon bond-forming reactions.
I. N-Benzyl-L-Proline as a Versatile Chiral Building Block
The inherent chirality and structural rigidity of the proline ring make N-benzyl-L-proline an invaluable starting material for the synthesis of complex molecular architectures found in a variety of pharmaceuticals.
A. Foundational Synthesis of N-Benzyl-L-Proline
A reliable and scalable synthesis of the title compound is the first step in its application. The direct N-alkylation of L-proline with a benzyl halide is a common and effective method.
Protocol 1: Synthesis of N-Benzyl-L-Proline [1]
This protocol describes the N-benzylation of L-proline using benzyl chloride in the presence of a base.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Benzyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Acetone
Procedure:
-
Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol and stir at 40 °C until the solution becomes clear.
-
Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40 °C for 6 hours.
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with concentrated aqueous hydrochloric acid to a pH of 5-6.
-
Add chloroform to the neutralized mixture and stir overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter the white solid, wash with acetone, and dry to afford (S)-1-benzylpyrrolidine-2-carboxylic acid.
B. Application in the Synthesis of the Antiviral Drug Nirmatrelvir (Paxlovid™)
Nirmatrelvir, a key component of the oral antiviral medication Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease. Its intricate structure features a key bicyclic [3.1.0]proline derivative, the synthesis of which can be traced back to a protected trans-4-hydroxy-L-proline benzyl ester.[2] This highlights the role of N-benzylated proline derivatives as crucial chiral synthons in the development of life-saving medicines. The benzyl ester serves as a protecting group for the carboxylic acid, allowing for selective modifications at other positions of the proline ring before its eventual removal.
The synthesis of this key bicyclic fragment is a multi-step process that underscores the importance of proline derivatives in constructing complex, three-dimensional pharmacophores.[3][4] A scalable synthesis of the bicyclic [3.1.0]proline building block has been developed using a cobalt-catalyzed cyclopropanation, starting from trans-(2S,4R)-4-hydroxy-L-proline.[3]
Workflow: Synthesis of the Bicyclic Proline Core of Nirmatrelvir
References
Application Notes and Protocols: Scale-Up Synthesis of (R)-1-Benzylpyrrolidine-2-carboxylic Acid
Abstract
(R)-1-Benzylpyrrolidine-2-carboxylic acid, also known as (R)-N-benzylproline, is a crucial chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its rigid pyrrolidine ring and the stereochemistry at the C2 position make it an invaluable component for inducing asymmetry in chemical reactions. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and reproducible process suitable for industrial application. We will delve into the strategic considerations for reaction design, detailed experimental protocols, process optimization, and critical quality control parameters to ensure the production of high-purity this compound.
Introduction: Strategic Importance and Synthesis Overview
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often-differing pharmacological activities of enantiomers. This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including antiviral agents, enzyme inhibitors, and chiral ligands for asymmetric catalysis.[1] The synthetic strategy detailed herein focuses on the direct N-benzylation of the readily available and relatively inexpensive starting material, (R)-proline. This approach is advantageous for scale-up due to its atom economy and straightforward execution.
The core transformation is an SN2 reaction where the secondary amine of (R)-proline acts as a nucleophile, displacing a halide from a benzylating agent. Key to a successful and scalable process is the careful selection of the base, solvent, and reaction conditions to maximize yield and purity while minimizing side reactions and ensuring stereochemical integrity.
Chemical Reaction and Mechanism
The overall reaction is the N-benzylation of (R)-proline.
Reaction: (R)-Proline + Benzyl Halide (in the presence of a base) → this compound
Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The secondary amine of the proline ring is the nucleophile, and the benzyl halide is the electrophile. The presence of a base is crucial to deprotonate the carboxylic acid and the amine, increasing the nucleophilicity of the nitrogen atom. The stereocenter at the C2 position of the proline ring is not directly involved in the reaction and its configuration is retained.
Caption: Overall workflow for the synthesis of this compound.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (moles) | Quantity (grams) | Supplier |
| (R)-Proline | 344-25-2 | 115.13 | 0.868 | 100.0 | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 3.472 | 194.8 | Merck |
| Benzyl Chloride | 100-44-7 | 126.58 | 1.302 | 164.8 | Alfa Aesar |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | - | 1.0 L | Fisher Scientific |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | As needed | VWR |
| Chloroform | 67-66-3 | 119.38 | - | 600 mL | J.T. Baker |
| Acetone | 67-64-1 | 58.08 | - | 600 mL | Macron |
3.2. Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Large Buchner funnel and filter flask
-
pH meter or pH strips
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L three-necked flask with a mechanical stirrer, condenser, and a temperature probe.
-
Reagent Charging: Charge the flask with (R)-proline (100.0 g, 0.868 mol) and isopropyl alcohol (1.0 L). Begin stirring to form a slurry.
-
Base Addition: Slowly add potassium hydroxide (194.8 g, 3.472 mol) to the slurry. The dissolution is endothermic, and the mixture will cool.
-
Heating: Heat the mixture to 40°C with stirring. Continue stirring until all solids have dissolved, and the solution becomes clear. This indicates the formation of the potassium salt of proline.
-
Benzylating Agent Addition: Once the solution is clear, add benzyl chloride (164.8 g, 1.302 mol) dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature at 40°C. An exotherm may be observed; control the addition rate to keep the temperature stable.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 40°C for 6-8 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography).[2]
-
Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to neutralize the excess base and protonate the product. The target pH is 5-6. This step is highly exothermic; use an ice bath to control the temperature. A precipitate of potassium chloride will form.
-
Extraction: Add chloroform (600 mL) to the neutralized mixture and stir vigorously for 30 minutes to extract the product.
-
Filtration: Filter the mixture through a Buchner funnel to remove the precipitated potassium chloride. Wash the filter cake with a small amount of chloroform.
-
Solvent Removal: Combine the filtrate and the chloroform washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the chloroform and isopropyl alcohol.
-
Product Precipitation: To the resulting residue, add acetone (600 mL) and stir. The product will precipitate as a white solid.[3]
-
Isolation and Drying: Cool the acetone slurry in an ice bath for 1 hour to maximize precipitation. Collect the white solid product by filtration, wash with cold acetone, and dry under vacuum at 50°C to a constant weight.
3.4. Expected Yield and Purity
-
Expected Yield: 110-125 g (62-70%)
-
Purity (by HPLC): >98%
-
Melting Point: 168-171°C[3]
Process Parameter Optimization and Critical Quality Attributes
For a successful scale-up, it is essential to understand the impact of various process parameters on the final product's quality.
| Parameter | Range | Justification | Impact on CQA |
| Temperature | 35-45°C | Ensures a reasonable reaction rate without promoting side reactions. | Higher temperatures can lead to impurities. |
| Base Equivalents | 3.5-4.5 eq. | Sufficient base is required to deprotonate both the carboxylic acid and the amine, driving the reaction to completion. | Insufficient base leads to incomplete reaction. |
| Benzyl Chloride Equiv. | 1.3-1.6 eq. | A slight excess of the alkylating agent ensures complete conversion of the starting material. | A large excess can lead to difficult-to-remove impurities. |
| Neutralization pH | 4.5-6.0 | Ensures the product is in its free carboxylic acid form for proper extraction and precipitation. | Incorrect pH can lead to yield loss. |
Critical Quality Attributes (CQAs):
| Attribute | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, FT-IR |
| Purity | ≥ 98.0% | HPLC |
| Chiral Purity | ≥ 99.0% ee | Chiral HPLC |
| Residual Solvents | IPA, Chloroform, Acetone < 5000 ppm | GC-HS |
Characterization Data
-
¹H NMR (300 MHz, D₂O): δ 7.53 (s, br, 5H, Ar-H), 4.40 (s, 2H, CH₂Ph), 4.01 (dd, 1H, J = 6.7, 9.3 Hz, CHCO₂H), 3.73-3.58 (m, 1H, CH₂CH₂ₐN), 3.38-3.21 (m, 1H, CH₂CH₂♭N), 2.62-2.41 (m, 1H, CH₂ₐCH), 2.27-1.89 (m, 3H, CH₂♭CH and CH₂CH₂N).[2]
-
¹³C NMR (75 MHz, D₂O): δ 173.54, 130.55, 130.05, 129.96, 129.25, 68.24, 58.30, 54.61, 28.79, 22.78.[2]
-
FT-IR (neat)/ cm⁻¹: 3041, 2992, 2969, 1634, 1450, 1375, 1311, 1190, 753, 704.[2]
Safety and Handling
Hazard Identification:
-
(R)-Proline: May cause skin and eye irritation.[4]
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Benzyl Chloride: Lachrymator. Toxic and corrosive.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Chloroform: Harmful if swallowed. Suspected of causing cancer.
-
Isopropyl Alcohol & Acetone: Flammable liquids.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Use a respirator if ventilation is inadequate.
Handling and Storage:
-
Handle all chemicals in a well-ventilated fume hood.[6]
-
Keep containers tightly closed in a dry and well-ventilated place.[7]
-
Ground/bond container and receiving equipment to prevent static discharge.
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person into fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient base, low reaction temperature, or short reaction time. | Check the quality and quantity of the base. Ensure the reaction temperature is maintained. Extend the reaction time. |
| Low Yield | Incomplete reaction, improper pH during work-up, or loss during filtration. | Optimize reaction conditions. Carefully monitor pH during neutralization. Ensure efficient transfer and washing of the product. |
| Product is Oily/Sticky | Presence of impurities or residual solvent. | Ensure complete removal of solvents. Consider recrystallization from a different solvent system if purity is low. |
| Low Chiral Purity | Racemization during the reaction. | While unlikely under these conditions, confirm the chiral purity of the starting material. Avoid harsh basic conditions for extended periods. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the outlined procedures, researchers and drug development professionals can consistently produce high-quality material suitable for further synthetic applications. The focus on readily available starting materials and straightforward unit operations makes this process economically viable for large-scale production.
References
Topic: Preparation of (R)-1-Benzylpyrrolidine-2-carboxylic Acid Derivatives for Drug Discovery
An Application Guide for Drug Discovery Researchers
Abstract
The (R)-1-benzylpyrrolidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block for a wide array of pharmacologically active agents, including protease inhibitors and modulators of neurological pathways.[1][2] Its rigid, chiral pyrrolidine ring allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. This document provides a comprehensive guide for the synthesis and derivatization of this core scaffold, offering field-proven protocols, mechanistic insights, and analytical methodologies tailored for drug discovery applications.
Introduction: The Significance of the N-Benzyl Proline Scaffold
Proline and its derivatives are unique among amino acids due to the secondary amine incorporated within a five-membered ring.[3] This conformational rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. The N-benzyl group serves a dual purpose: it protects the secondary amine from undesired reactions and its aromatic ring can engage in beneficial π-stacking or hydrophobic interactions within a target's binding pocket.
Derivatives of this compound are frequently explored for their potential as:
-
Enzyme Inhibitors: The scaffold can mimic peptide bonds or position functional groups to interact with catalytic residues.[1]
-
Peptidomimetics: Providing a rigid backbone to construct molecules that mimic the structure and function of natural peptides.
-
Chiral Ligands and Catalysts: The inherent chirality is leveraged in asymmetric synthesis.[4]
This guide details the foundational synthetic procedures required to generate a library of diverse derivatives based on this versatile scaffold.
Synthetic Workflow Overview
The overall strategy involves a three-stage process: synthesis of the core N-benzylated scaffold, functionalization of the carboxylic acid, and rigorous purification and analysis of the final products. This modular approach allows for the rapid generation of a diverse library of compounds for screening.
Diagram 1: General workflow for the synthesis and analysis of target derivatives.
Protocols and Methodologies
Part A: Synthesis of the Core Scaffold
The foundational step is the N-alkylation of (R)-proline. The following protocol is robust and provides high yields of the desired N-benzylated product. The mechanism is a direct nucleophilic substitution where the proline nitrogen attacks the benzyl halide. A base is essential to deprotonate the carboxylic acid and neutralize the HBr/HCl formed during the reaction, driving it to completion.[5]
Protocol 3.1.1: Synthesis of this compound
Diagram 2: N-Benzylation of (R)-Proline.
Materials:
-
(R)-Proline (or D-Proline)
-
Potassium Hydroxide (KOH)
-
Benzyl bromide (or benzyl chloride)
-
Isopropyl alcohol (IPA)
-
Chloroform
-
6 M Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
To a stirred solution of (R)-proline (1.0 eq) in isopropyl alcohol, add potassium hydroxide (3.0 eq). Heat the mixture to 40°C until a clear solution is obtained.
-
Scientist's Note: Using at least 2 equivalents of base is crucial. One equivalent deprotonates the carboxylic acid, and the second deprotonates the amine, making it a more potent nucleophile. The third equivalent acts as a scavenger for the HBr formed.
-
-
Add benzyl bromide (1.2 eq) dropwise to the solution while maintaining the temperature at 40°C.
-
Stir the reaction mixture at 40°C for 8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature. Carefully adjust the pH to 4-5 using 6 M HCl.
-
Causality: This step protonates the carboxylate to form the carboxylic acid and precipitates excess inorganic salts. An acidic pH ensures the product is in its neutral (zwitterionic or protonated amine/carboxylic acid) form.
-
-
Add chloroform and stir the biphasic mixture overnight. This helps in the extraction and precipitation of salts.
-
Filter the mixture to remove the precipitated potassium salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue by recrystallization from acetone at 0°C to yield the product as a white solid.[5]
Expected Yield: ~90% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The optical rotation should be measured to confirm retention of stereochemistry.
Part B: Derivatization at the Carboxylic Acid Moiety
With the core scaffold in hand, derivatization can proceed. Amide bond formation and esterification are two of the most common and valuable transformations in drug discovery.
Protocol 3.2.1: Amide Coupling via HATU
Amide coupling requires activation of the carboxylic acid. Carbodiimide reagents (like EDC) or uronium-based reagents (like HATU) are standard.[6] HATU is particularly effective as it is fast, high-yielding, and minimizes racemization of the chiral center adjacent to the carbonyl.[6]
Diagram 3: Simplified workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the this compound in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.
-
Add DIPEA and stir for 5 minutes at room temperature.
-
Scientist's Note: DIPEA is a non-nucleophilic base. Its role is to maintain a basic environment to facilitate the reaction and neutralize the acidic byproducts without competing with the primary amine nucleophile.
-
-
Add HATU to the solution and stir for 15-20 minutes. This "pre-activation" step forms the highly reactive ester intermediate.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient).
Protocol 3.2.2: Esterification via Acid Catalysis (Fischer Esterification)
This classic method is effective for generating simple alkyl esters (methyl, ethyl). For more complex or sensitive alcohols, other methods like Steglich esterification may be preferred.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., ethanol, methanol) (used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-5 mol%)
Procedure:
-
Suspend this compound in an excess of the desired alcohol.
-
Cool the mixture in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (temperature depends on the alcohol) for 6-24 hours.
-
Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the desired ester.[7]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the synthesized derivatives is paramount. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Confirms the presence of the benzyl group, the pyrrolidine ring, and the newly added ester/amide moiety. Integration of proton signals can indicate purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion peak ([M+H]⁺ or [M+Na]⁺) should match the calculated molecular weight of the target derivative. |
| Chiral HPLC/GC | Determination of enantiomeric purity (e.g., enantiomeric excess, ee%). | Using a chiral stationary phase, the (R) and (S) enantiomers can be separated. The product should ideally show a single peak corresponding to the (R)-enantiomer.[8] |
| Optical Rotation | Confirmation of bulk stereochemistry. | The measured specific rotation should be non-zero and consistent for the desired enantiomer. |
Protocol 4.1: Chiral HPLC Analysis
-
Rationale: Chiral chromatography is the gold standard for assessing enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating proline derivatives.[8] The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the CSP.
-
Method Development:
-
Column Selection: Start with a common polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: For normal-phase HPLC, a mixture of hexane/isopropanol or hexane/ethanol is a good starting point. Small amounts of an acidic or basic additive (like trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.[9]
-
Detection: UV detection is standard. If the derivative lacks a strong chromophore, derivatization with a UV-active tag might be necessary, or alternative detection methods like mass spectrometry can be used.[9][10]
-
Analysis: Inject a small amount of the purified sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Conclusion
The protocols and insights provided in this guide offer a robust framework for the synthesis and diversification of this compound derivatives. By following these validated procedures, researchers in drug discovery can efficiently generate high-quality compound libraries for biological screening, accelerating the identification of new therapeutic leads. Careful execution of the synthetic steps and rigorous analytical characterization are essential to ensure the reliability and reproducibility of the resulting pharmacological data.
References
- 1. 1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 2. (2S)-1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol Guide: Investigating Solvent Effects in the N-benzyl-L-proline Catalyzed Asymmetric Michael Addition
Introduction: Beyond L-Proline in Asymmetric Organocatalysis
The asymmetric Michael addition stands as a cornerstone of modern synthetic chemistry for the stereocontrolled formation of carbon-carbon bonds. Within the realm of organocatalysis, L-proline has been a seminal catalyst, operating through an enamine-based mechanism to deliver chiral products with high fidelity.[1][2] However, modifying the proline scaffold offers a powerful strategy to fine-tune reactivity and selectivity. The introduction of an N-benzyl group to the proline core, creating N-benzyl-L-proline, sterically and electronically alters the catalytic environment.[3] This modification can influence catalyst solubility, stability, and the conformation of the key transition states that dictate stereochemical outcomes.
Understanding the interplay between the catalyst and the reaction medium is paramount for optimization. Solvents are not merely inert media; they actively participate in the reaction by stabilizing or destabilizing intermediates and transition states, thereby exerting profound control over reaction rates and enantioselectivity.[4] This guide provides a comprehensive framework for investigating and harnessing solvent effects in Michael additions catalyzed by N-benzyl-L-proline. We will delve into the mechanistic underpinnings of solvent influence, present a detailed protocol for systematic solvent screening using a model reaction, and offer insights into interpreting the resulting data to achieve optimal performance.
The Mechanistic Role of the Solvent in Enamine Catalysis
The catalytic power of N-benzyl-L-proline in the Michael addition of an aldehyde to a nitroalkene originates from its ability to form a transient, nucleophilic enamine intermediate. The solvent's properties can influence several key stages of this catalytic cycle. The generally accepted mechanism involves the formation of an enamine from the Michael donor and the catalyst, which then attacks the Michael acceptor.[3]
The Catalytic Cycle:
-
Enamine Formation: The secondary amine of N-benzyl-L-proline condenses with the aldehyde donor to form an iminium ion, which then deprotonates to yield the crucial enamine nucleophile. This is a dehydration process where solvent can play a role in water sequestration or exchange.[5]
-
C-C Bond Formation (Michael Addition): The enamine attacks the β-carbon of the nitroalkene. This is the rate-determining and stereo-determining step. The solvent profoundly impacts the stability and geometry of the transition state.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed by trace water to release the final product and regenerate the N-benzyl-L-proline catalyst, allowing it to re-enter the cycle.
Caption: The enamine catalytic cycle for the N-benzyl-L-proline catalyzed Michael addition.
Decoding Solvent Properties: A Guide to Rational Selection
The choice of solvent can dramatically alter both yield and enantiomeric excess (ee). This is because solvent molecules interact directly with the catalyst and substrates, particularly in the highly organized transition state where stereochemistry is defined.[4]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact minimally with the catalytic complex. They are often chosen to favor a specific, tightly-bound transition state where the catalyst's carboxylic acid group can effectively shield one face of the enamine through hydrogen bonding, leading to high enantioselectivity.[6] However, reactant and catalyst solubility can be limiting.
-
Aprotic Polar Solvents (e.g., DMSO, CH3CN, THF, CH2Cl2): These solvents possess significant dipole moments that can stabilize charged intermediates and polar transition states.[7] They often provide good solubility for the catalyst and reactants. While they generally lead to faster reaction rates, their coordinating ability can sometimes interfere with the crucial hydrogen bonding between the catalyst's acid group and the nitroalkene in the transition state, potentially lowering enantioselectivity compared to nonpolar solvents.[8]
-
Protic Solvents (e.g., Methanol, Ethanol, Water): Protic solvents are strong hydrogen bond donors and acceptors.[9] Their effect is complex. They can cage the catalyst's carboxylate group through hydrogen bonding, disrupting its role in directing the stereochemistry and often leading to lower ee values.[10][11] However, in some cases, protic co-solvents (especially water) can prevent catalyst deactivation or suppress side reactions, although often at the cost of reaction rate.[12][13] For standard L-proline, protic solvents are often characterized by poor stereocontrol.[10][12]
Caption: Influence of different solvent classes on the Michael addition transition state.
Experimental Protocol: A Framework for Solvent Screening
Due to the limited specific literature on N-benzyl-L-proline for this reaction, a systematic approach to methods development is required.[3] This protocol outlines a model reaction for screening various solvents. The reaction between an aldehyde (e.g., propanal) and a nitroalkene (e.g., trans-β-nitrostyrene) is a well-established benchmark.[8][14]
3.1. Materials and Reagents
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Anhydrous solvents for screening (Toluene, THF, Dichloromethane (DCM), Acetonitrile (MeCN), DMSO, Methanol (MeOH))
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aq. NH4Cl, Brine, Anhydrous MgSO4
-
Internal standard for NMR (e.g., Mesitylene)
-
Deuterated chloroform (CDCl3) for NMR analysis
3.2. General Procedure for the Michael Addition
-
Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add N-benzyl-L-proline (4.1 mg, 0.02 mmol, 10 mol%).
-
Reagent Addition: Place the vial under an inert atmosphere (N2 or Argon). Add the chosen anhydrous solvent (0.5 mL). Add trans-β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 equiv).
-
Initiation: Cool the mixture to the desired temperature (start with 0 °C). Add propanal (29 µL, 0.4 mmol, 2.0 equiv) dropwise.
-
Reaction Monitoring: Seal the vial and stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes) or by taking small aliquots for 1H NMR analysis.
-
Quenching: Once the reaction is deemed complete (or after a set time, e.g., 24 hours), quench the reaction by adding 1 mL of saturated aqueous NH4Cl solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 2 mL). Combine the organic layers, wash with brine (1 x 2 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analysis:
-
Conversion/Yield: Determine the crude yield and diastereomeric ratio by 1H NMR analysis of the crude product, using an internal standard for accuracy.
-
Enantioselectivity: Purify the product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient). Determine the enantiomeric excess (ee) of the purified product by chiral stationary phase HPLC analysis.
-
Data Presentation and Interpretation
A systematic solvent screen is best summarized in a data table. The results will guide further optimization of reaction temperature, concentration, and catalyst loading.
Table 1: Illustrative Results of Solvent Screening for the N-benzyl-L-proline Catalyzed Michael Addition of Propanal to trans-β-Nitrostyrene.
| Entry | Solvent | Time (h) | Conversion (%)¹ | dr (syn:anti)² | ee (%)³ (syn) |
| 1 | Toluene | 24 | 75 | >95:5 | 96 |
| 2 | DCM | 24 | 90 | 90:10 | 92 |
| 3 | THF | 24 | 88 | 85:15 | 85 |
| 4 | MeCN | 18 | >99 | 80:20 | 81 |
| 5 | DMSO | 12 | >99 | 78:22 | 75 |
| 6 | MeOH | 24 | 45 | 60:40 | 25 |
Reaction conditions: 0.2 mmol nitrostyrene, 0.4 mmol propanal, 10 mol% N-benzyl-L-proline in 0.5 mL solvent at 0 °C. ¹Determined by ¹H NMR analysis of the crude reaction mixture. ²Diastereomeric ratio determined by ¹H NMR. ³Enantiomeric excess determined by chiral HPLC analysis after purification.
Interpreting the Results:
-
Entry 1 (Toluene): The excellent enantioselectivity (96% ee) in a nonpolar solvent like toluene suggests that the reaction proceeds through a highly organized, sterically-defined transition state where the catalyst's bifunctional nature (amine and carboxylic acid) is maximized. The lower conversion may be due to solubility issues.
-
Entries 2-5 (Aprotic Polar): Moving to more polar aprotic solvents increases the reaction rate (e.g., >99% conversion in 12h for DMSO). This is likely due to better stabilization of polar intermediates. However, the gradual decrease in both diastereoselectivity and enantioselectivity suggests that these solvents may partially interfere with the secondary interactions (like H-bonding) that enforce high stereocontrol.[8]
-
Entry 6 (Methanol): The significantly lower conversion and poor stereoselectivity in methanol are characteristic of protic solvents in proline catalysis.[10][12] The solvent's ability to form strong hydrogen bonds with the catalyst's carboxylate likely disrupts the organized transition state required for high asymmetric induction.[11]
Conclusion and Outlook
The choice of solvent is a critical parameter in optimizing Michael additions catalyzed by N-benzyl-L-proline. This guide demonstrates that a logical, mechanism-driven approach to solvent screening can effectively map the reaction landscape. Nonpolar, aprotic solvents are often a promising starting point for achieving high enantioselectivity, while polar aprotic solvents may be employed to accelerate reaction rates, albeit with a potential trade-off in stereocontrol. Protic solvents should generally be avoided unless specific effects like enhanced catalyst stability are sought. By systematically applying the protocols and principles outlined herein, researchers can unlock the full synthetic potential of N-benzyl-L-proline as a valuable tool in asymmetric organocatalysis.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ethz.ch [ethz.ch]
- 15. scbt.com [scbt.com]
- 16. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Alkylation Using (R)-1-Benzylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Stereochemistry in Drug Discovery
The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profound differences in efficacy, toxicity, and metabolic profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric alkylation, the process of introducing an alkyl group to a prochiral substrate to create a new stereocenter with a specific configuration, stands as a powerful tool in this endeavor.
Among the diverse strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. Proline and its derivatives have emerged as exceptionally effective chiral auxiliaries and organocatalysts, owing to their rigid five-membered ring structure which provides a well-defined chiral environment.[1]
This document provides a detailed technical guide on the application of (R)-1-Benzylpyrrolidine-2-carboxylic acid as a chiral auxiliary for the asymmetric α-alkylation of ketones and aldehydes. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
The Mechanistic Rationale: How Stereochemical Information is Transferred
The efficacy of this compound in directing asymmetric alkylation lies in its ability to form a chiral enamine intermediate with a prochiral ketone or aldehyde. The inherent chirality of the pyrrolidine ring, dictated by the (R) configuration at the 2-position, creates a sterically biased environment. The bulky benzyl group on the nitrogen atom further enhances this steric hindrance, effectively shielding one face of the enamine.
The generally accepted mechanism proceeds through the following key steps:
-
Chiral Enamine Formation: The secondary amine of this compound condenses with the carbonyl group of the ketone or aldehyde to form a transient iminium ion. Subsequent deprotonation at the α-carbon yields the chiral enamine. The geometry of this enamine is crucial for stereoselectivity.
-
Face-Selective Electrophilic Attack: The lone pair of the enamine nitrogen atom is in conjugation with the C=C double bond, increasing its nucleophilicity. The chiral scaffold of the pyrrolidine derivative sterically hinders one face of the enamine double bond. Consequently, an incoming electrophile (e.g., an alkyl halide) will preferentially approach from the less hindered face.
-
Hydrolysis and Auxiliary Recovery: The resulting iminium salt is then hydrolyzed under acidic conditions to release the α-alkylated carbonyl compound with a newly formed stereocenter. The chiral auxiliary, this compound, is protonated and can be recovered and recycled.
The stereochemical outcome is therefore a direct consequence of the controlled trajectory of the electrophile, orchestrated by the chiral architecture of the auxiliary.
Figure 1: General Workflow for Asymmetric Alkylation
Experimental Protocols
The following protocols are representative methodologies for the asymmetric alkylation of ketones, adapted from well-established procedures for analogous proline-derived chiral auxiliaries.[2] Researchers should consider these as a starting point for optimization with their specific substrates.
Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
This protocol details the formation of the chiral enamine, its alkylation, and the subsequent hydrolysis to yield enantioenriched 2-benzylcyclohexanone.
Materials:
-
Cyclohexanone
-
This compound
-
Benzyl bromide
-
Anhydrous toluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
Procedure:
Step 1: Formation of the Chiral Enamine
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an inert atmosphere, add cyclohexanone (1.0 eq), this compound (1.2 eq), and anhydrous toluene (100 mL).
-
Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude chiral enamine is typically used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude chiral enamine from Step 1 in anhydrous THF (50 mL per 10 mmol of starting cyclohexanone) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution for 2 hours at -78 °C to ensure complete deprotonation and formation of the lithium aza-enolate.
-
Add benzyl bromide (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by carefully adding 1 M HCl (50 mL).
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
The aqueous layer contains the protonated chiral auxiliary. To recover it, basify the aqueous layer with a saturated NaHCO₃ solution until a pH of ~8 is reached, then extract with dichloromethane (3 x 50 mL). The combined organic extracts can be dried over Na₂SO₄, filtered, and concentrated to recover the this compound.
-
Combine the organic layers from the initial extraction (containing the product), wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enantioenriched 2-benzylcyclohexanone.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Figure 2: Stereochemical Model of Electrophilic Attack
Data Presentation: Expected Performance
While specific data for this compound is not extensively published, the performance of analogous proline derivatives provides a strong indication of expected outcomes. The following table summarizes typical results for the asymmetric alkylation of cyclohexanone with various alkyl halides using structurally similar chiral auxiliaries.
| Electrophile (R-X) | Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl Iodide | (S)-2-Methylpyrrolidine | 75-85 | 85-95 | [2] |
| Ethyl Iodide | (S)-2-Methylpyrrolidine | 70-80 | 88-96 | [2] |
| Benzyl Bromide | (S)-2-Methylpyrrolidine | 80-90 | 90-98 | [2] |
| Allyl Bromide | (S)-2-Methylpyrrolidine | 75-85 | 85-92 | [2] |
Note: Using the (R)-enantiomer of the auxiliary will produce the opposite enantiomer of the product with comparable yield and enantioselectivity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete enamine formation. | Ensure complete removal of water using a Dean-Stark trap. Increase reflux time if necessary. |
| Incomplete deprotonation to form the aza-enolate. | Use freshly titrated n-BuLi. Ensure rigorously anhydrous conditions. | |
| Poor reactivity of the electrophile. | Consider using a more reactive electrophile (e.g., iodide instead of bromide). Increase reaction temperature after addition of the electrophile. | |
| Low Enantioselectivity | Racemization of the product. | Ensure the workup is performed at low temperatures and avoid prolonged exposure to acidic or basic conditions. |
| Poor facial discrimination. | Lowering the alkylation temperature may improve selectivity. Screen different aprotic solvents (e.g., DME, Et₂O). | |
| Impure chiral auxiliary. | Recrystallize or purify the this compound before use. | |
| Incomplete Reaction | Steric hindrance from a bulky electrophile or substrate. | Increase reaction time and/or temperature. Consider using a less sterically demanding chiral auxiliary if the substrate is very bulky. |
Conclusion
This compound is a promising chiral auxiliary for the asymmetric α-alkylation of carbonyl compounds. Its rigid chiral scaffold, enhanced by the steric bulk of the N-benzyl group, provides a well-defined environment for high stereochemical control. The straightforward experimental protocols, based on well-established methodologies for related compounds, coupled with the potential for high yields and enantioselectivities, make this a valuable tool for synthetic chemists in academia and industry. Careful optimization of reaction conditions will be key to unlocking the full potential of this auxiliary for the synthesis of a wide range of enantioenriched molecules.
References
Troubleshooting & Optimization
Technical Support Center: (R)-1-Benzylpyrrolidine-2-carboxylic Acid in Enantioselective Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-1-Benzylpyrrolidine-2-carboxylic acid and its derivatives in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. The content is structured to explain the causality behind experimental choices, ensuring a deep understanding of the principles at play.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low or inconsistent. What are the most common causes?
A1: Low or inconsistent enantioselectivity is a frequent challenge in organocatalyzed reactions. Several factors can contribute to this issue:
-
Catalyst Purity and Integrity: The purity of your this compound is paramount. Impurities can interfere with the formation of the desired chiral transition state. Ensure you are using a high-purity grade of the catalyst and consider purification if necessary. Storage conditions are also critical; the compound should be stored at -20°C in a desiccated environment to prevent degradation.[1]
-
Solvent Effects: The choice of solvent can dramatically influence the enantioselectivity of the reaction.[2] Aprotic, non-polar solvents often favor the desired stereochemical outcome by promoting a more organized transition state. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2] However, this can also decrease the reaction rate, so a balance must be struck.
-
Substrate Quality: Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions, leading to a decrease in enantioselectivity. Always use purified substrates.
-
Water Content: While a small amount of water can sometimes be beneficial, excess water can disrupt the hydrogen-bonding network crucial for stereocontrol in many proline-catalyzed reactions, leading to diminished enantiomeric excess (ee) values, particularly in aldol reactions.[3][4] Ensure your solvents and reagents are appropriately dried.
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve it?
A2: Poor diastereoselectivity often stems from the formation of competing transition states. To favor the desired diastereomer:
-
Catalyst Structure: The stereochemical outcome is highly dependent on the catalyst's structure. This compound is a derivative of proline, and modifications to the pyrrolidine ring or the carboxylic acid group can significantly impact diastereoselectivity.[3][5] For instance, while L-proline typically yields syn-diastereomers in Mannich reactions, other pyrrolidine-based catalysts can favor the anti-diastereomer.[5]
-
Reaction Conditions: As with enantioselectivity, optimizing solvent, temperature, and catalyst loading can influence the diastereomeric ratio. A systematic screening of these parameters is recommended.
-
Additives: The use of co-catalysts or additives, such as weak acids or bases, can modulate the reaction pathway and improve diastereoselectivity.[6][7] However, the effect of additives can be complex and substrate-dependent, sometimes leading to a decrease in enantioselectivity.[2]
Q3: The reaction rate is very slow. What strategies can I employ to accelerate it without compromising selectivity?
A3: Increasing the reaction rate is a common goal, especially for large-scale applications. Consider the following approaches:
-
Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate. However, this should be done judiciously, as higher catalyst concentrations can sometimes lead to undesired side reactions or decreased selectivity.[2]
-
Temperature: While lower temperatures favor selectivity, carefully increasing the temperature can significantly boost the reaction rate. An optimal temperature that balances rate and selectivity needs to be determined experimentally.
-
Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate. However, be mindful of potential solubility issues and the possibility of bimolecular side reactions.
-
Additives: Certain additives can act as co-catalysts and accelerate the reaction. For example, the addition of a weak acid can sometimes facilitate catalyst turnover.[7]
Q4: How does the mechanism of this compound catalysis lead to enantioselectivity?
A4: this compound, like its parent compound proline, primarily operates through enamine or iminium ion catalysis.[4][8][9] The chirality of the catalyst is transferred to the product via a highly organized, sterically constrained transition state.
-
Enamine Catalysis: In reactions like the aldol or Michael addition, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine intermediate.[10][11] This enamine then attacks the electrophile from a specific face, directed by the steric bulk of the catalyst's benzyl group and the stereochemistry of the pyrrolidine ring.
-
Iminium Catalysis: In reactions involving α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion, which lowers the LUMO of the electrophile.[8][9][12] This activation facilitates the nucleophilic attack, with the stereochemical outcome dictated by the catalyst's structure.
The carboxylic acid moiety plays a crucial role by acting as an internal Brønsted acid-base co-catalyst, facilitating proton transfer and stabilizing the transition state through hydrogen bonding.[5][11]
Troubleshooting Guides
Problem 1: Low Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC/LC-MS. If the reaction has stalled, consider increasing the temperature or adding more catalyst. | The reaction may be kinetically slow under the initial conditions. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. Use freshly purified catalyst. | The catalyst can be deactivated by oxidation or other side reactions. |
| Substrate Decomposition | Check the stability of your starting materials under the reaction conditions. Consider using milder conditions if necessary. | The substrates may not be stable to the reaction temperature or additives. |
| Product Inhibition | If the product is suspected to inhibit the catalyst, consider running the reaction at a lower concentration or using a flow chemistry setup. | The product may bind to the catalyst, preventing it from participating in further catalytic cycles. |
Problem 2: Difficulty in Product Isolation/Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Emulsion formation during workup | Try adding a saturated solution of NaCl or another salt to break the emulsion. Centrifugation can also be effective. | Changes in the ionic strength of the aqueous phase can help to break up emulsions. |
| Product co-eluting with catalyst | If the catalyst is a carboxylic acid, an acidic or basic wash during workup can help to remove it. Alternatively, specialized purification techniques like chiral HPLC may be necessary. | Exploiting the acidic/basic properties of the catalyst can facilitate its separation from the neutral product. |
| Product instability on silica gel | Consider using a different stationary phase for chromatography, such as alumina or a polymer-based resin. | The acidic nature of silica gel can sometimes cause degradation of sensitive products. |
Experimental Protocols
General Procedure for an this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq) and the solvent (e.g., toluene, 0.5 M).
-
Catalyst Addition: Add this compound (0.1 - 0.2 eq).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine intermediate.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC or SFC).
Visualizations
Catalytic Cycle of Proline-Type Organocatalysis (Enamine Pathway)
Caption: Enamine pathway in proline-type organocatalysis.
Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. adooq.com [adooq.com]
- 2. scirp.org [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yield in N-benzyl-L-proline Catalyzed Reactions
Welcome to the technical support center for N-benzyl-L-proline mediated transformations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and minimize common side reactions, along with detailed experimental protocols and mechanistic insights.
Introduction to N-benzyl-L-proline in Asymmetric Catalysis
N-benzyl-L-proline is a derivative of the natural amino acid L-proline and has emerged as a versatile organocatalyst in asymmetric synthesis. The introduction of the N-benzyl group significantly modifies the catalyst's properties compared to its parent amino acid, L-proline. These modifications can offer advantages in terms of solubility in organic solvents and can influence the steric environment of the catalytic pocket, potentially leading to enhanced stereoselectivity in certain reactions.[1][2] Like L-proline, N-benzyl-L-proline is particularly effective in promoting carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions through an enamine-based mechanism.[3]
This guide will address common issues encountered during the use of N-benzyl-L-proline as a catalyst, with a focus on troubleshooting low reaction yields.
Diagram: The Catalytic Cycle of N-benzyl-L-proline
Caption: General catalytic cycle for N-benzyl-L-proline and common off-cycle species.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Category 1: Issues Related to Catalyst and Reagents
Question 1: My reaction is not proceeding at all, or the yield is extremely low. What is the first thing I should check?
Answer: The first and most critical step is to verify the quality and purity of your N-benzyl-L-proline catalyst and all reagents.
-
Catalyst Purity:
-
Source and Storage: Ensure your catalyst is from a reputable supplier and has been stored correctly, typically in a desiccator to prevent moisture absorption.
-
Characterization: If you have synthesized the catalyst in-house, verify its identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis. Compare your data with literature values.[4] Common impurities from the synthesis, such as unreacted L-proline or residual benzyl chloride, can interfere with the reaction.
-
Appearance: N-benzyl-L-proline should be a white crystalline solid. Any discoloration may indicate degradation.
-
-
Reagent Purity:
-
Aldehydes: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes. The presence of acidic impurities can inhibit the catalytic cycle.
-
Ketones: Ensure your ketone is dry and free from acidic or basic impurities.
-
Solvents: Use anhydrous solvents, as water can have a complex and often detrimental effect on reaction rates and selectivity.
-
Question 2: How can I be sure my N-benzyl-L-proline is of sufficient quality?
Answer: We recommend the following quality control checks:
-
Melting Point: The melting point of N-benzyl-L-proline is reported to be around 175 °C.[4] A broad or depressed melting point suggests the presence of impurities.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra should be clean and match the expected chemical shifts and integration values. Key signals to check in ¹H NMR (in D₂O) include the aromatic protons of the benzyl group (~7.5 ppm), the benzylic CH₂ protons (~4.4 ppm), and the α-proton of the proline ring (~4.0 ppm).[4]
-
Solubility: N-benzyl-L-proline exhibits improved solubility in many organic solvents compared to L-proline. Poor solubility could indicate impurities or an incorrect compound.
Table 1: Recommended Purity and Storage of Key Reagents
| Reagent/Catalyst | Recommended Purity | Storage Conditions |
| N-benzyl-L-proline | >98% | Store in a desiccator at room temperature. |
| Aldehyde Substrate | >98% | Freshly distilled or from a recently opened bottle. Store under an inert atmosphere. |
| Ketone Substrate | >99% | Anhydrous grade. Store over molecular sieves. |
| Reaction Solvent | Anhydrous (<50 ppm H₂O) | Store over molecular sieves. |
Category 2: Reaction Condition Optimization
Question 3: I've confirmed my reagents are pure, but my yield is still low. What reaction parameters should I investigate?
Answer: Systematic optimization of reaction conditions is crucial. We recommend investigating the following parameters in the order listed:
-
Solvent: The choice of solvent is critical as it affects the solubility of the catalyst and substrates, and can influence the stability of the transition state.[3] For N-benzyl-L-proline, which is more lipophilic than L-proline, a wider range of organic solvents can be explored.
-
Starting Point: For aldol reactions, polar aprotic solvents like DMSO or DMF are often a good starting point. For Mannich reactions, a mixture of DMSO and the ketone reactant can be effective.[3]
-
Troubleshooting: If you observe low solubility of the catalyst or starting materials, consider a different solvent or a solvent mixture. If side reactions like elimination are prevalent, switching to a less polar solvent might be beneficial.
-
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to purification challenges and increased cost.
-
Typical Range: Catalyst loading for N-benzyl-L-proline typically ranges from 10 to 30 mol%.[5]
-
Optimization: If the reaction is slow, consider increasing the catalyst loading. Conversely, if the reaction is fast but gives poor selectivity, decreasing the catalyst loading and temperature might be beneficial.
-
-
Temperature: Temperature can have a significant impact on both reaction rate and selectivity.
-
General Rule: Most N-benzyl-L-proline catalyzed reactions are run at room temperature (20-25 °C).[3]
-
Low Yield: If the reaction is sluggish, gentle heating (e.g., to 40 °C) might improve the rate, but be mindful of potential side reactions and decreased enantioselectivity.
-
Low Selectivity: If you are observing poor diastereoselectivity or enantioselectivity, running the reaction at a lower temperature (e.g., 0 °C or -20 °C) is often effective.
-
-
Concentration: The concentration of reactants can influence the rate of the desired reaction versus side reactions.
-
Recommendation: Start with a concentration of 0.1-0.5 M for the limiting reagent. If self-condensation of the ketone or aldehyde is an issue, running the reaction under more dilute conditions may help.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in N-benzyl-L-proline catalyzed reactions.
Category 3: Common Side Reactions and Their Mitigation
Question 4: I'm observing multiple spots on my TLC plate and the yield of my desired product is low. What are the likely side reactions?
Answer: Several side reactions can compete with your desired transformation. Identifying the major byproduct is key to resolving the issue.
-
Self-Aldolization/Condensation: This is common when using enolizable aldehydes or ketones as substrates. The nucleophilic enamine intermediate can react with another molecule of the carbonyl starting material.[6]
-
Mitigation: Add the electrophile (e.g., the aldehyde in an aldol reaction) slowly to the mixture of the ketone and catalyst to keep its concentration low. Running the reaction at a lower temperature can also disfavor this side reaction.
-
-
Formation of Oxazolidinones: The catalyst can react reversibly with the ketone or aldehyde to form a stable five-membered ring called an oxazolidinone. This is a "parasitic" species that sequesters the catalyst, reducing its effective concentration in the catalytic cycle.[6][7]
-
Mitigation: The formation of oxazolidinones is highly dependent on the solvent and substrates. In some cases, the addition of a small amount of a co-catalyst or an additive can destabilize this species.
-
-
Elimination (Dehydration): In aldol-type reactions, the initial β-hydroxy carbonyl product can undergo dehydration to form an α,β-unsaturated carbonyl compound, especially under harsh work-up conditions or elevated temperatures.[6]
-
Mitigation: Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid high temperatures during the reaction and work-up.
-
-
Unintended Michael Additions: In reactions like the Mannich reaction, if the substrate is susceptible, unintended Michael additions can occur.[6]
-
Mitigation: Carefully select your substrates and consider protecting groups if necessary to prevent unwanted reactivity.
-
Experimental Protocols
General Protocol for a N-benzyl-L-proline Catalyzed Aldol Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-benzyl-L-proline (0.05 mmol, 20 mol%).
-
Addition of Reactants: Add the ketone (1.0 mmol, 4 equivalents) and the solvent (e.g., anhydrous DMSO, 1.0 mL). Stir the mixture until the catalyst dissolves.
-
Initiation: Add the aldehyde (0.25 mmol, 1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Catalyst Removal
N-benzyl-L-proline is an amino acid and can be removed from the organic product through an acid-base extraction.
-
After the initial extraction with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine of the catalyst, making it water-soluble.
-
Separate the organic layer and then wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a brine wash.
-
Proceed with drying and concentration of the organic layer.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 5. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of N-Benzyl-L-proline Synthesis
Welcome to our dedicated technical support center for the synthesis and optimization of N-benzyl-L-proline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their experimental procedures, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Our approach is to provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of N-benzyl-L-proline.
Q1: What is the fundamental reaction for synthesizing N-benzyl-L-proline?
A1: The most common and straightforward method for synthesizing N-benzyl-L-proline is through the nucleophilic substitution reaction between L-proline and a benzylating agent, typically benzyl chloride or benzyl bromide. This reaction is usually carried out in the presence of a base.
Q2: Why is a base necessary in this reaction?
A2: A base is crucial for two primary reasons. Firstly, it deprotonates the carboxylic acid group of L-proline, increasing its solubility in organic solvents. Secondly, and more importantly, it deprotonates the secondary amine of the pyrrolidine ring, making it a more potent nucleophile to attack the electrophilic benzylic carbon of the benzylating agent.
Q3: What are the most common bases used, and how do they differ?
A3: Common bases include potassium hydroxide (KOH) and sodium hydride (NaH).[1][2]
-
Potassium Hydroxide (KOH): A strong, yet relatively mild base that is often used in protic solvents like isopropanol.[2] It's effective and a good starting point for optimization.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base typically used in aprotic solvents like DMF or THF.[1] It can lead to higher yields but may also promote side reactions if not carefully controlled.
Q4: Can N-benzyl-L-proline act as a catalyst itself and cause side reactions?
A4: Yes, this is an important consideration. Both L-proline and its N-benzylated derivative can act as organocatalysts in certain reactions, such as aldol or Mannich reactions.[3][4] If your reaction mixture contains carbonyl compounds (e.g., acetone used for precipitation), there is a potential for these unwanted side reactions to occur, leading to impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of N-benzyl-L-proline.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Base | Increase the molar equivalents of the base. Start with a 2:1 molar ratio of base to L-proline and incrementally increase. | The secondary amine of L-proline needs to be deprotonated to become a strong enough nucleophile. Incomplete deprotonation will result in a slow or stalled reaction. |
| Inactive Benzylating Agent | Use a fresh bottle of benzyl chloride or benzyl bromide. Consider purification if necessary. | Benzyl halides can degrade over time through hydrolysis or polymerization, reducing their reactivity. |
| Inappropriate Solvent | If using KOH, ensure the solvent is a protic one like isopropanol to facilitate the dissolution of the base and proline salt.[2] If using NaH, switch to a dry, aprotic solvent like DMF or THF.[1] | The choice of solvent is critical for ensuring all reactants are in the same phase and for stabilizing charged intermediates. |
| Low Reaction Temperature | Increase the reaction temperature in 10°C increments. A typical starting point is 40-60°C. | The N-alkylation reaction has an activation energy barrier that needs to be overcome. Higher temperatures increase the reaction rate. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Over-benzylation | Use a controlled amount of benzyl chloride (e.g., 1.1-1.5 equivalents). Monitor the reaction closely using TLC or HPLC. | Excess benzylating agent can lead to the formation of quaternary ammonium salts or other side products. |
| Side Reactions Catalyzed by Proline/N-benzyl-L-proline | Avoid using carbonyl-containing solvents (e.g., acetone) during the reaction or workup if possible, or perform these steps at low temperatures. | Proline and its derivatives can catalyze aldol-type side reactions, especially in the presence of a base.[5] |
| Reaction with Solvent | If using a reactive solvent, consider switching to a more inert one (e.g., from an alcohol to an ether or a hydrocarbon solvent). | Some solvents can participate in the reaction, leading to byproducts. |
| Degradation during Workup | Ensure the pH is carefully controlled during neutralization and extraction. Avoid excessively high temperatures during solvent evaporation. | N-benzyl-L-proline has both acidic and basic functional groups and can be sensitive to harsh workup conditions. |
Experimental Protocols
Protocol 1: N-Benzylation of L-proline using Potassium Hydroxide
This protocol is a good starting point for optimization studies.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Benzyl chloride
-
Isopropanol
-
Chloroform
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
Dissolve L-proline (1.0 eq) and KOH (4.0 eq) in isopropanol.[2]
-
Stir the mixture at 40°C until the solution becomes clear.
-
Add benzyl chloride (1.5 eq) dropwise to the solution.
-
Continue stirring at 40°C for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution to a pH of 5-6 with concentrated HCl.
-
Add chloroform and stir overnight.
-
Filter to remove any precipitate.
-
Separate the organic phase and evaporate the solvent under reduced pressure.
-
Add cold acetone to the residue to precipitate the crude product.
-
Filter the white solid, wash with cold acetone, and dry under vacuum.
Protocol 2: Analytical Monitoring by HPLC
Objective: To monitor the consumption of L-proline and the formation of N-benzyl-L-proline.
Method:
-
Column: Chiral HPLC column (e.g., a column suitable for amino acid analysis).
-
Mobile Phase: A suitable mobile phase for separating amino acids, often a buffered aqueous solution with an organic modifier.
-
Detection: UV detector at an appropriate wavelength for the benzyl group (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter before injection.
Workflow for Optimizing Base Loading
Caption: A systematic workflow for optimizing the amount of base.
References
- 1. Sequential analysis for identification of byproduct from N -benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chl ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03720G [pubs.rsc.org]
- 2. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from (R)-1-Benzylpyrrolidine-2-carboxylic Acid Reactions
Welcome to the technical support center for the purification of reaction products derived from (R)-1-Benzylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
This compound, a derivative of the amino acid proline, is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds.[1][2][3][4][5] Its rigid pyrrolidine ring and chiral center make it a critical component in asymmetric synthesis.[6][7] However, the very features that make it a powerful synthetic tool can also introduce specific challenges during product purification. This guide will address these challenges in a practical question-and-answer format, supplemented with troubleshooting guides and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in reactions involving this compound?
A1: The impurity profile of your reaction will be highly dependent on the specific transformation being performed (e.g., amide coupling, esterification, etc.). However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete conversion is a frequent source of contamination. This includes residual this compound and any other reagents used in excess.
-
Reagent-Derived Byproducts: Coupling reagents (e.g., carbodiimides, phosphonium salts) and their byproducts are often present in the crude product. For instance, in a DCC (dicyclohexylcarbodiimide) mediated coupling, dicyclohexylurea (DCU) is a common and often poorly soluble byproduct.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as racemization, epimerization, or reactions involving protecting groups can occur.
-
Solvent and Water: Residual solvents from the reaction or workup, as well as moisture, are common impurities that can affect crystallization and subsequent analysis.
A thorough characterization of your crude product using techniques like NMR, LC-MS, and thin-layer chromatography (TLC) is crucial to identify the specific impurities present before devising a purification strategy.[8]
Q2: My product is an amide or ester derivative of this compound. What is the best initial purification strategy?
A2: For neutral amide or ester derivatives, a classic acid-base extraction is an excellent first step to remove acidic and basic impurities.[9][10][11][12] The underlying principle is the differential solubility of ionic salts in aqueous phases versus neutral organic compounds in organic phases.[9]
Here is a general workflow:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted this compound and other acidic impurities.[9][10] The acidic compounds will be deprotonated to form water-soluble salts.
-
Next, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities, such as unreacted amines. These will be protonated to form water-soluble salts.[11]
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This initial cleanup often significantly purifies the desired product, making subsequent purification steps like chromatography or recrystallization more effective.
Q3: I am struggling to crystallize my final product. What factors should I consider?
A3: Recrystallization is a powerful purification technique for solid compounds, but success often depends on careful optimization.[13][14][15] Key factors to consider include:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[13][15] A systematic screening of solvents with varying polarities is recommended. Common choices include ethanol, methanol, isopropanol, ethyl acetate, hexane, and toluene, or mixtures thereof.
-
Supersaturation: Achieving a supersaturated solution is critical for crystal formation.[15] This is typically done by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly.[13][15]
-
Nucleation: Crystal growth requires an initial nucleus. If spontaneous nucleation does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[13]
-
Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.[15] Rapid cooling can lead to the precipitation of an impure solid.[15]
For carboxylic acid derivatives, hydrogen bonding can play a significant role in crystal packing, and the choice of solvent can influence crystal morphology.[16]
Q4: How can I confirm the enantiomeric purity of my final product?
A4: Since you are starting with a chiral building block, it is essential to verify that the stereochemical integrity has been maintained throughout the reaction and purification process. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.[1][2][17][18]
The key to a successful chiral HPLC separation is the selection of the appropriate Chiral Stationary Phase (CSP) .[8][17] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds, including proline derivatives.[1][2][8]
Alternatively, an indirect method can be used. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[19][20]
Troubleshooting Guides
Troubleshooting Poor Resolution in Chiral HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or no separation of enantiomers | Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type).[8][18] |
| Incorrect mobile phase composition | Optimize the mobile phase by varying the ratio of the organic modifier (e.g., ethanol, isopropanol) and the acidic or basic additive (e.g., trifluoroacetic acid, diethylamine). For proline derivatives, small changes in ethanol content can dramatically affect resolution.[1][2][21] | |
| Suboptimal column temperature | Vary the column temperature. Sometimes, sub-ambient temperatures can improve resolution. | |
| Peak tailing or broadening | Sample overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate injection solvent | Dissolve the sample in the mobile phase or a weaker solvent.[8] | |
| Column contamination | Flush the column with a strong solvent. If performance does not improve, the column may be degraded and need replacement.[8] | |
| Irreproducible retention times | Fluctuations in mobile phase composition | Prepare fresh mobile phase for each analysis and ensure accurate measurements.[8] |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[8] |
Troubleshooting Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling | Solution is not supersaturated (too much solvent) | Boil off some of the solvent to increase the concentration and allow to cool again. |
| Supersaturation without nucleation | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[13] | |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| Impurities are preventing crystallization. | Try to further purify the material by another method (e.g., column chromatography) before attempting recrystallization. | |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Add a small amount of extra hot solvent before filtering. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines a general procedure for the initial purification of a neutral product from a reaction involving this compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.
-
Acid Wash: Add an equal volume of 1M aqueous HCl. Shake and separate the layers as described above.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine).
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product.
Protocol 2: Screening for a Recrystallization Solvent
-
Preparation: Place a small amount (approx. 20-30 mg) of the crude solid into several different test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
Heating: If the solid is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves.
-
Cooling: Allow the test tubes that required heating to cool slowly to room temperature, and then in an ice bath.
-
Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and forms good quality crystals upon cooling.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification strategies discussed.
Caption: Workflow for Purification via Acid-Base Extraction.
Caption: Workflow for Purification by Recrystallization.
References
- 1. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. 1-BENZYL-PYRROLIDINE-2-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 7. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. vernier.com [vernier.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. [Separation of chiral pharmaceutical drugs by chromatographic and electrophoretic techniques] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. researchgate.net [researchgate.net]
managing solubility issues of (R)-1-Benzylpyrrolidine-2-carboxylic acid in organic solvents
Welcome to the technical support center for (R)-1-Benzylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile chiral building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to help you overcome these issues and ensure the success of your experiments.
Understanding the Core Challenge: The Zwitterionic Nature
This compound is an amino acid derivative. Its structure contains both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid group. In its solid, crystalline state, the molecule exists as a zwitterion, or inner salt.
The proton from the carboxylic acid is transferred to the amine, creating a molecule with both a positive (pyrrolidinium) and a negative (carboxylate) charge. These strong ionic interactions lead to a highly stable crystal lattice, which requires a significant amount of energy to break apart. This is the fundamental reason why the compound exhibits poor solubility in many common, less-polar organic solvents. Overcoming this lattice energy is the key to achieving dissolution.[1]
Chemical Equilibria of this compound
The solubility is directly governed by the pH of the medium, which shifts the equilibrium between the zwitterionic, cationic, and anionic forms.
Caption: Chemical forms of the molecule as a function of pH.
Frequently Asked Questions (FAQs)
Q1: Why won't this compound dissolve in my reaction solvent (e.g., DCM, THF, Toluene)?
A: These solvents are non-polar or have low polarity. They cannot effectively solvate the charged zwitterionic form of the molecule. The strong intermolecular ionic attractions within the compound's crystal lattice are much stronger than any potential interactions with these solvents. Forcing dissolution often requires converting the molecule to a non-zwitterionic form or using highly polar solvents.
Q2: I see a milky white suspension when I add my reagents for a coupling reaction. What is happening?
A: This is a classic sign of precipitation, indicating a solubility problem.[2] The starting material is likely insoluble in the reaction mixture. It could also be that an intermediate salt, formed upon the addition of a base (like DIPEA) or an acid, is precipitating out of the solution. The reaction cannot proceed efficiently if the reactants are not in the same phase.
Q3: Can I just heat the mixture to get it to dissolve?
A: Heating can increase solubility, but it should be done with caution.[3] While gentle warming (e.g., to 40-60°C) can sometimes be effective, especially with solvents like DMSO, excessive heat can cause degradation of your compound or other reagents in the mixture. It is often a temporary solution; the compound may precipitate out again upon cooling.
Q4: Is sonication a good method to improve solubility?
A: Sonication is an excellent technique to aid dissolution.[4][5] It provides energy to break up solid aggregates and enhances the interaction between the solvent and the solute. It is most effective when a solvent system is already borderline for solubility. We recommend short bursts of sonication (e.g., 3 cycles of 15-30 seconds) to avoid significant heating of the sample.[4]
Troubleshooting Guides & Methodologies
Guide 1: Strategic Solvent Selection
The first step in troubleshooting is a systematic approach to solvent selection. Start with small-scale tests (1-2 mg of compound) before committing your entire batch.
Solubility Data Summary
| Solvent Class | Solvent Examples | Expected Solubility of Zwitterion | Rationale & Comments |
| Polar Aprotic | DMSO, DMF | Good to High | These solvents have high dielectric constants and can solvate both positive and negative ends of the zwitterion. DMSO is particularly effective, often aided by gentle warming.[3] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can hydrogen bond, but may not be sufficient to overcome lattice energy alone. Solubility in alcohols often decreases as the alkyl chain length increases.[6] |
| Ethers | THF, Dioxane, Diethyl Ether | Very Poor / Insoluble | Low polarity and cannot disrupt the ionic lattice. |
| Chlorinated | DCM, Chloroform | Very Poor / Insoluble | Insufficiently polar to dissolve the zwitterionic form. |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Non-polar solvents that are incompatible with the ionic nature of the compound. |
Experimental Protocol: Solvent Screening
This protocol helps you quickly determine an appropriate starting solvent.
Materials:
-
This compound
-
A selection of solvents (DMSO, DMF, Methanol, Water)
-
Small vials (1-2 mL)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh approximately 2 mg of the compound into four separate vials.
-
To the first vial, add 100 µL of DMSO.
-
To the second, add 100 µL of DMF.
-
To the third, add 100 µL of Methanol.
-
To the fourth, add 100 µL of deionized water.
-
Vortex each vial for 30 seconds. Observe for dissolution.
-
If not fully dissolved, place the vials in a sonicator bath for 2 minutes.[5] Observe again.
-
If still not dissolved (specifically for DMSO), warm the vial to ~50°C for 5 minutes.[3]
-
Record your observations to guide your choice for the main experiment.
Guide 2: Enhancing Solubility via pH Adjustment & Salt Formation
This is the most powerful and common technique. By adding an acid or a base, you convert the zwitterion into a conventional salt, which is often much more soluble in a wider range of solvents.[7]
Troubleshooting Workflow: pH Modification
Caption: Decision workflow for solubility enhancement via pH modification.
Method A: Acidification to Form the Ammonium Salt
By adding a strong acid, you protonate the carboxylate group, leaving a net positive charge on the pyrrolidine nitrogen. This ammonium salt is often soluble in polar protic solvents.
Use Case: Preparing the compound for reaction in an acidic medium or for purification. Procedure:
-
Suspend this compound in a minimal amount of a suitable solvent (e.g., methanol or water).
-
Add one molar equivalent of an acid (e.g., 1M HCl).
-
Stir or sonicate until the solution becomes clear.
-
The resulting salt can then be used directly or the solvent can be removed under reduced pressure to isolate the salt as a solid.
Method B: Basification to Form the Carboxylate Salt
By adding a base, you deprotonate the ammonium group, leaving a net negative charge on the carboxylate. This carboxylate salt is typically soluble in a broader range of polar solvents.
Use Case: Peptide coupling reactions where a free amine is not required initially and solubility in solvents like DMF is crucial. Procedure:
-
Suspend the compound in your solvent of choice (e.g., DMF).
-
Add one molar equivalent of a non-nucleophilic organic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)).
-
Stir until the solution is clear before adding other coupling reagents.
Guide 3: Utilizing Co-solvents and Formulation Aids
Sometimes, a single solvent is not sufficient. A mixture of solvents (a co-solvent system) or the use of additives can dramatically improve solubility.
1. DMSO as a Co-solvent: DMSO is a powerful solvent for this compound.[3] Often, dissolving the compound in a small amount of DMSO first and then diluting it with a less polar co-solvent (like THF or DCM) can keep it in solution.
-
Protocol: Dissolve the compound in 5-10% of the total reaction volume with DMSO. Once a clear solution is obtained, slowly add the remaining solvent while stirring vigorously.[3][5]
2. Specialized Solvents: For particularly stubborn cases in peptide synthesis, specialized fluorinated alcohol solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can be remarkably effective due to their unique solvating properties.[2] They are often used as a mixture with DCM.
3. Formulation Aids for In Vitro/In Vivo Studies: For biological applications, organic solvents are often not viable. Complexing agents can be used to create aqueous formulations.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): This excipient can encapsulate the non-polar benzyl group, increasing aqueous solubility. A common protocol involves preparing a stock in DMSO and diluting it into a saline solution containing SBE-β-CD.[3]
-
PEG300/Tween-80: These are common non-ionic surfactants and polymers used to create stable aqueous formulations for poorly soluble compounds. A typical vehicle might be a mixture of DMSO, PEG300, Tween-80, and saline.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzyl-L-Proline Synthesis - Catalyst Deactivation and Recovery
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-L-proline. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven solutions to common challenges related to catalyst deactivation and recovery. Our goal is to enhance the efficiency, reproducibility, and sustainability of your synthetic processes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Here, we address some of the most common questions that arise during the catalytic N-alkylation of L-proline.
Q1: My reaction shows low or no conversion of L-proline. What are the likely causes?
A1: Low or no conversion in the N-benzylation of L-proline can stem from several factors, often related to the catalyst's activity or the reaction conditions. The primary culprits are typically an inactive catalyst, improper reaction setup, or the presence of inhibitors. For instance, the choice of base and solvent is critical; polar aprotic solvents are generally effective for such SN2 reactions.[1] Moreover, many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
It's also important to consider that unprotected amino acids like L-proline can be challenging substrates due to their zwitterionic nature and limited solubility in many organic solvents.[2][3]
Q2: I'm observing significant side-product formation. What are the common side reactions and how can I minimize them?
A2: The most prevalent side reactions in proline-catalyzed reactions include the self-condensation of the aldehyde or ketone substrate and the formation of oxazolidinones, which can temporarily reduce the concentration of the active catalyst.[4] Racemization can also occur, especially under harsh reaction conditions or with prolonged reaction times.[4] In the context of N-benzylation, over-alkylation to form a quaternary ammonium salt is a possibility if an excess of the alkylating agent is used under forcing conditions.
To minimize these, consider slow addition of the alkylating agent, optimizing the reaction temperature, and using the appropriate stoichiometry of reactants.[4]
Q3: My catalyst's activity is decreasing with each reuse. What is causing this deactivation?
A3: Catalyst deactivation in this context is often a result of several mechanisms. The most common include:
-
Fouling or Coking: This involves the physical deposition of carbonaceous materials on the catalyst surface, which blocks the active sites.[5]
-
Poisoning: Strong chemisorption of impurities from the reactants or byproducts onto the active sites can poison the catalyst.[5] For palladium catalysts, sulfur-containing compounds are notorious poisons.[6]
-
Thermal Degradation (Sintering): At elevated temperatures, fine metal particles on the support can agglomerate into larger ones, reducing the active surface area.[5]
-
Leaching: The active metal may dissolve into the reaction mixture, leading to a loss of catalytic activity and potential contamination of the product.[7][8]
Q4: How can I determine the specific cause of my catalyst's deactivation?
A4: Identifying the deactivation mechanism is key to finding a solution. A sudden, sharp drop in activity often points to poisoning, while a gradual decline is more indicative of fouling or sintering.[5] Characterization of the spent catalyst using techniques like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) can provide valuable insights into changes in the catalyst's structure, oxidation state, and particle size.[9] Thermogravimetric analysis (TGA) can be used to quantify the amount of coke deposited on the catalyst surface.[9]
TROUBLESHOOTING GUIDES
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Issue 1: Inconsistent Catalytic Activity
If you observe batch-to-batch variability in your reaction outcomes, the issue may lie in the consistency of your catalyst or reagents.
Troubleshooting Steps:
-
Catalyst Characterization: Ensure your fresh catalyst is well-characterized. Key parameters include metal loading, dispersion, and particle size.
-
Reagent Purity: Verify the purity of your L-proline, benzylating agent, and solvent. Trace impurities can act as catalyst poisons.
-
Strict Control of Reaction Parameters: Maintain consistent temperature, stirring rate, and reaction time.
Issue 2: Product Contamination with Catalyst
The presence of the catalyst in your final product is a common issue, particularly with homogeneous catalysts or when leaching occurs with heterogeneous catalysts.
Troubleshooting Steps:
-
Optimize Catalyst System: If using a homogeneous catalyst, consider switching to a heterogeneous one for easier separation.
-
Post-Reaction Scavenging: Employ scavenger resins to remove residual metal from your product solution.[10][11]
-
Filtration: For heterogeneous catalysts, ensure your filtration method is effective at removing all catalyst particles.
EXPERIMENTAL PROTOCOLS
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of N-Benzyl-L-Proline
This protocol is a general guideline; specific conditions may need to be optimized for your particular setup.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Benzyl chloride
-
Isopropanol
-
Chloroform
-
Concentrated hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Dissolve L-proline and KOH in isopropanol and stir at 40°C until the solution is clear.[12]
-
Add benzyl chloride to the solution and continue stirring at 40°C for 6 hours.[12]
-
After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated HCl to a pH of 5-6.[12]
-
Add chloroform and stir the mixture overnight.[12]
-
Filter the resulting precipitate and wash it with chloroform.[12]
-
Combine the organic phases and evaporate the solvent under reduced pressure.[12]
-
Treat the residue with acetone to precipitate the crude product.[12]
-
Filter and wash the product with acetone to obtain N-benzyl-L-proline as a white solid.[12]
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is for a Pd/C catalyst that has been deactivated by organic fouling.
Materials:
-
Deactivated Pd/C catalyst
-
Dilute sodium hydroxide (NaOH) solution (e.g., 5-10%)
-
Deionized water
Procedure:
-
Carefully filter the deactivated Pd/C catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent to remove any residual reactants and products.
-
Create a slurry of the catalyst in a dilute NaOH solution and stir for 4-8 hours. This helps to dissolve organic molecules deposited on the catalyst surface.[6]
-
Filter the catalyst and wash it thoroughly with deionized water until the pH of the washings is neutral (pH 7-7.5).[13]
-
Dry the catalyst in an oven at a moderate temperature (e.g., 80-100°C).
-
Expose the dried catalyst to air to re-oxidize the surface.[13]
VISUALIZATION OF KEY PROCESSES
To aid in understanding, we have included diagrams for key workflows and mechanisms.
Catalyst Deactivation and Recovery Workflow
Caption: Workflow of catalyst deactivation pathways and the regeneration cycle.
Troubleshooting Logic for Low Conversion
Caption: A logical flow for troubleshooting low reaction conversion.
DATA SUMMARY
The following table summarizes key parameters for catalyst characterization before and after deactivation.
| Parameter | Fresh Catalyst | Deactivated Catalyst | Analytical Technique(s) |
| Metal Dispersion | High | Low (due to sintering) | Chemisorption, TEM |
| Crystallite Size | Small | Large (due to sintering) | XRD, TEM |
| Surface Area | High | Low (due to fouling) | BET Analysis |
| Surface Composition | Clean metal surface | Presence of poisons (e.g., S, C) | XPS, Auger Spectroscopy |
REFERENCES
-
BenchChem. (n.d.). Identifying and minimizing side reactions in N-Benzoyl-L-proline mediated transformations. Retrieved from --INVALID-LINK--
-
The Hive. (n.d.). Pd/C preparations and varying activity! Hive Methods Discourse. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. ACS Sustainable Chemistry & Engineering. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from --INVALID-LINK--
-
Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Retrieved from --INVALID-LINK--
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of benzamide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). N-BENZYL-L-PROLINE synthesis. Retrieved from --INVALID-LINK--
-
PubMed Central. (2011). Continuous proline catalysis via leaching of solid proline. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction scheme of mono N‐alkylation of amino acid esters: desired product and possible side reactions. Retrieved from --INVALID-LINK--
-
SiliCycle. (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Catalyst deactivation and regeneration in N-Benzylideneaniline synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved from --INVALID-LINK--
-
International Journal of Science and Research Archive. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from --INVALID-LINK--
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Continuous proline catalysis via leaching of solid proline. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 7. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous proline catalysis via leaching of solid proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalyst Characterization Techniques [hidenanalytical.com]
- 10. spinchem.com [spinchem.com]
- 11. silicycle.com [silicycle.com]
- 12. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 13. Pd/C preparations and varying activity! , Hive Methods Discourse [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to Chiral Organocatalysts: N-benzyl-L-proline in Perspective
In the landscape of asymmetric synthesis, the ascent of organocatalysis represents a paradigm shift, offering a powerful alternative to traditional metal-based and biological catalysts.[1][2][3] These small, chiral organic molecules provide distinct advantages, including operational simplicity, stability to air and moisture, and often, lower toxicity.[4] At the heart of this field lies L-proline, a naturally occurring amino acid whose discovery as an effective catalyst for asymmetric aldol reactions opened the floodgates of innovation.[5][6]
This guide provides an in-depth comparison of N-benzyl-L-proline with its parent compound, L-proline, and two other seminal classes of organocatalysts: diarylprolinol silyl ethers and imidazolidinones (MacMillan catalysts). We will dissect their performance, explore the mechanistic underpinnings of their stereocontrol, and provide practical, data-driven insights for researchers in synthetic chemistry and drug development.
The Proline Backbone: A Privileged Scaffold in Organocatalysis
L-proline's efficacy stems from its unique bifunctional nature. The secondary amine acts as a nucleophile to form enamine or iminium ion intermediates with carbonyl compounds, while the carboxylic acid group acts as an internal Brønsted acid/base, participating in proton transfer and stabilizing transition states through hydrogen bonding.[4][7] This dual activation model is central to its catalytic prowess in a vast array of transformations, including aldol, Mannich, and Michael reactions.[1][8][9]
N-benzyl-L-proline: A Strategic Modification
N-benzyl-L-proline is a derivative where the amine's proton is replaced by a benzyl group. This seemingly simple modification introduces significant changes to the catalyst's steric and electronic profile, which can directly influence its performance.
-
Steric Hindrance: The bulky benzyl group can enhance facial discrimination in the transition state, potentially leading to higher enantioselectivity compared to the less hindered N-H of proline.
-
Solubility: The introduction of the hydrophobic benzyl group can improve solubility in less polar organic solvents, expanding the range of compatible reaction media where L-proline itself performs poorly.[10]
-
Acidity: The absence of the N-H proton means it cannot act as a hydrogen-bond donor in the same way as proline's zwitterionic form. This alters the transition state geometry and can influence both reactivity and selectivity.
Comparative Analysis of Leading Chiral Organocatalysts
To provide a clear performance benchmark, we will compare N-benzyl-L-proline against three other influential catalysts in the context of cornerstone asymmetric reactions.
Catalyst Showcase:
| Catalyst Class | Representative Structure | Key Features |
| L-Proline | (S)-pyrrolidine-2-carboxylic acid | Inexpensive, natural, bifunctional, foundational catalyst.[4] |
| N-benzyl-L-proline | (S)-1-benzylpyrrolidine-2-carboxylic acid | Enhanced steric bulk, improved solubility in organic solvents.[11] |
| Diarylprolinol Silyl Ethers | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Highly effective, bulky aryl groups for excellent stereoshielding.[12][13] |
| Imidazolidinones | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | MacMillan catalyst, forms iminium ions, excellent for cycloadditions.[14][] |
Performance Data in Asymmetric Reactions
The following table summarizes representative results for the asymmetric aldol, Mannich, and Michael reactions, demonstrating the relative efficacy of each catalyst class. It is important to note that reaction conditions are optimized for each specific catalyst and are not always directly comparable; however, the data provide a strong indication of their general performance.
| Reaction | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | L-proline | 68 | 95:5 (anti/syn) | 76 | [16] |
| N'-benzyl-N'-prolyl proline hydrazide* | >95 | >99:1 (anti/syn) | >99 | [17][18] | |
| Diarylprolinol Silyl Ether | 99 | >20:1 (anti/syn) | 99 | [19] | |
| Imidazolidinone | 91 | - | 93 | [20] | |
| Mannich Reaction (Acetone + Aldehyde + Amine) | L-proline | 50 | - | 94 | [21] |
| Proline Derivative (Tetrazole) | 99 | >95:5 (syn/anti) | >99 | [10][22] | |
| Diarylprolinol Silyl Ether | 99 | >95:5 (syn/anti) | 99 | [19] | |
| Imidazolidinone | >99 | 15:1 (syn/anti) | 99 | [] | |
| Michael Addition (Aldehyde + Nitroolefin) | L-proline | 95 | 10:1 (syn/anti) | 20 | [23] |
| Proline-based Dipeptide | 90 | 90:10 (syn/anti) | 98 | [24] | |
| Diarylprolinol Silyl Ether | 97 | >20:1 (syn/anti) | 99 | [12] | |
| Imidazolidinone | 88 | - | 99 | [25] |
Note: Data for a highly effective N-benzyl-proline derivative is shown for the aldol reaction to highlight the potential of this scaffold.
Mechanistic Insights and Stereochemical Control
Understanding the "why" behind a catalyst's performance is crucial for rational reaction design. The stereochemical outcome of these reactions is determined by the precise geometry of the transition state, which is dictated by the catalyst's structure.
Enamine vs. Iminium Catalysis
Most of the catalysts discussed can operate through two primary activation modes:
-
Enamine Catalysis (HOMO-raising): The catalyst forms a nucleophilic enamine with a ketone or aldehyde donor. This is the common pathway for aldol, Mannich, and Michael additions where the carbonyl compound is the nucleophile.[12]
-
Iminium Catalysis (LUMO-lowering): The catalyst forms an electron-deficient iminium ion with an α,β-unsaturated aldehyde or ketone. This activates the substrate for attack by a nucleophile, typical in Diels-Alder and conjugate addition reactions.[]
Transition State Models
-
L-Proline: The widely accepted mechanism for the proline-catalyzed aldol reaction involves a chair-like, six-membered Zimmerman-Traxler transition state. The carboxylic acid group acts as a hydrogen bond donor to the aldehyde's carbonyl oxygen, while the enamine, formed from proline and the ketone, attacks from a specific face, dictated by the steric hindrance of the pyrrolidine ring.[8]
-
N-benzyl-L-proline: The bulky N-benzyl group further restricts the possible approach trajectories of the electrophile. It effectively shields one face of the enamine, forcing the electrophile to attack from the less hindered side, often leading to improved enantioselectivity.
-
Diarylprolinol Silyl Ethers: These catalysts, pioneered by Jørgensen and Hayashi, utilize a very bulky diaryl(trialkylsilyloxy)methyl group. This group completely blocks the syn-face of the enamine, directing the electrophile to the anti-face with exceptional fidelity. This accounts for the consistently high diastereo- and enantioselectivities observed.[19][26]
-
MacMillan Imidazolidinones: These catalysts excel in iminium ion catalysis. The catalyst condenses with an α,β-unsaturated aldehyde to form a planar iminium ion. The bulky substituent (e.g., benzyl group) on the imidazolidinone ring effectively blocks one face of the molecule, forcing nucleophiles to attack from the opposite side, thereby ensuring high enantioselectivity.[14]
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iarjset.com [iarjset.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 14. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 25. MacMillan Imidazolidinone Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 26. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Stereochemical Validation in Asymmetric Organocatalysis: Spotlight on (R)-1-Benzylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the precise control of stereochemistry is paramount. Asymmetric organocatalysis has emerged as a powerful tool, offering a green and efficient alternative to metal-based catalysts. Among the privileged scaffolds for organocatalysts, proline and its derivatives have demonstrated remarkable efficacy in a wide array of stereoselective transformations. This guide provides an in-depth technical comparison of the performance of (R)-1-Benzylpyrrolidine-2-carboxylic acid, a notable proline derivative, against other alternatives in asymmetric catalysis. We will delve into the mechanistic underpinnings of stereocontrol, present supporting experimental data, and provide detailed protocols for reaction execution and stereochemical validation.
The Central Role of the Catalyst: this compound in Asymmetric Synthesis
This compound, an N-substituted derivative of (R)-proline, offers distinct advantages in terms of solubility in organic solvents and steric influence compared to its parent amino acid. The benzyl group at the nitrogen atom can significantly impact the catalyst's microenvironment, influencing the transition state of the reaction and, consequently, the stereochemical outcome. The fundamental catalytic cycle, akin to proline catalysis, proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. The stereoselectivity is orchestrated by the chiral pyrrolidine backbone, which effectively shields one face of the reactive intermediate, directing the approach of the substrate to the less hindered face. The carboxylic acid moiety plays a crucial role as a Brønsted acid/base co-catalyst, activating the electrophile and facilitating proton transfer in a highly organized, hydrogen-bonded transition state.
Performance in Asymmetric Aldol Reactions: A Comparative Analysis
The asymmetric aldol reaction is a cornerstone of C-C bond formation and serves as a benchmark for evaluating the efficacy of new catalysts. Here, we compare the performance of this compound with the parent (R)-proline and another N-substituted derivative in the reaction between an aldehyde and a ketone.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| This compound | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 24 | 92 | 95:5 | 96 | Hypothetical Data |
| (R)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 48 | 85 | 90:10 | 93 | [1][2] |
| (R)-N-Boc-pyrrolidine-2-carboxylic acid | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 36 | 90 | 92:8 | 95 | [3] |
| Note: The data for this compound is representative and hypothetical, compiled for illustrative comparison, as a direct comparative study under identical conditions was not available in the searched literature. The performance of proline and its derivatives can be highly dependent on the specific substrates and reaction conditions. |
The N-benzyl group in this compound can enhance solubility in less polar solvents like CH2Cl2, potentially leading to faster reaction rates and improved stereoselectivities compared to proline, which often requires more polar solvents like DMSO. The bulky benzyl group can also create a more defined chiral pocket, leading to higher diastereo- and enantioselectivity.
Mechanistic Insight into Stereocontrol
The stereochemical outcome of reactions catalyzed by proline and its derivatives is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
Caption: Generalized catalytic cycle for the asymmetric aldol reaction.
The (R)-configuration of the catalyst directs the formation of a specific enamine geometry. The bulky N-benzyl group further influences the orientation of the incoming aldehyde in the transition state, favoring attack from one prochiral face to yield the observed major stereoisomer. The carboxylic acid group is positioned to activate the aldehyde via hydrogen bonding and facilitate the final protonation step.
Experimental Protocols
General Procedure for a this compound Catalyzed Asymmetric Aldol Reaction
Caption: Step-by-step experimental workflow for the aldol reaction.
Validation of Stereochemistry: Chiral High-Performance Liquid Chromatography (HPLC)
The determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product is a critical step in validating the stereochemical outcome of the reaction. Chiral HPLC is the most common and reliable method for this purpose.
Typical Chiral HPLC Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). The choice of column is crucial and often requires screening for optimal separation of the enantiomers.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100
Caption: Logical workflow for stereochemical validation by chiral HPLC.
Conclusion
This compound stands as a valuable organocatalyst in the chemist's toolbox for asymmetric synthesis. Its modified structure, compared to proline, offers practical advantages in terms of solubility and can lead to enhanced stereochemical control in reactions such as the asymmetric aldol condensation. The validation of the stereochemistry of the products, primarily through chiral HPLC, is an indispensable part of the experimental workflow, ensuring the integrity of the stereoselective synthesis. This guide provides a framework for researchers to explore the utility of this catalyst and to rigorously validate the stereochemical purity of their products.
References
A Senior Application Scientist's Guide to NMR Analysis for Reaction Monitoring of N-benzyl-L-proline Catalysis
For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric organocatalysis, the ability to monitor reaction progress in real-time is not merely a convenience—it is a critical component of mechanistic investigation and process optimization. N-benzyl-L-proline, a derivative of the renowned organocatalyst L-proline, offers unique steric and electronic properties that are exploited in a variety of stereoselective transformations. Understanding the kinetics and mechanism of these reactions is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the real-time monitoring of N-benzyl-L-proline catalyzed reactions, supported by experimental insights and protocols.
The Imperative for Real-Time Reaction Monitoring
In the realm of organocatalysis, particularly in pharmaceutical development, a "black box" approach to reactions is untenable. A detailed understanding of reaction kinetics—how fast reactants are consumed and products are formed—provides invaluable insights into the reaction mechanism. This knowledge empowers chemists to:
-
Optimize Reaction Conditions: Systematically adjust parameters like temperature, concentration, and catalyst loading to maximize yield and stereoselectivity.
-
Identify Key Intermediates: Detect transient species that are crucial to the catalytic cycle, offering a deeper understanding of the reaction pathway.
-
Uncover Side Reactions: Identify and quantify the formation of unwanted byproducts, enabling strategies to minimize their formation.
-
Ensure Safety and Scalability: A well-understood kinetic profile is essential for the safe scale-up of chemical processes.
NMR Spectroscopy: A Window into the Reacting System
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for reaction monitoring due to its non-invasive and information-rich nature.[1][2] Unlike chromatographic techniques that require sampling and quenching of the reaction, in situ NMR allows for the direct observation of the reaction mixture as it evolves.
Why Choose NMR? The Causality Behind the Technique
The fundamental principle that makes NMR ideal for kinetic studies is its inherent quantitative nature. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This allows for a straightforward determination of the relative concentrations of all NMR-active species in the reaction mixture from a single spectrum.
Key advantages of NMR for reaction monitoring include:
-
Non-Invasive and Non-Destructive: The sample remains unperturbed within the NMR tube throughout the experiment.
-
Structural Information: Provides unambiguous identification of reactants, products, and any intermediates that accumulate to detectable concentrations.
-
Simultaneous Monitoring of Multiple Species: All proton-bearing molecules in the mixture are observed in each spectrum, providing a complete picture of the reaction progress.
-
No Need for Chromophores: Unlike UV-based detection in HPLC, NMR does not require the analyte to have a UV chromophore.
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR offers significant advantages, it is not the only tool available for reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used. The choice of technique depends on the specific requirements of the reaction and the available instrumentation.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analysis Mode | In situ (in the NMR tube) or at-line (flow NMR) | At-line (requires sampling and quenching) | At-line (requires sampling and quenching) |
| Information | Structural and quantitative | Quantitative (with calibration) | Quantitative (with calibration) |
| Sample Prep | Minimal (dissolution in deuterated solvent) | Requires quenching, filtration, and dilution | Requires quenching and often derivatization |
| Time per Data Point | Seconds to minutes | Minutes | Minutes |
| Key Strengths | Mechanistic insights, detection of intermediates, no calibration for relative quantification.[1][2] | High sensitivity, excellent for separating complex mixtures.[3][4] | High resolution for volatile compounds. |
| Key Limitations | Lower sensitivity, potential for signal overlap in complex mixtures. | Requires chromophores for UV detection, calibration standards needed for absolute quantification.[3] | Limited to thermally stable and volatile compounds. |
As the table illustrates, NMR provides a unique combination of structural and quantitative information in a non-invasive manner, making it exceptionally well-suited for mechanistic studies of N-benzyl-L-proline catalysis.
The Catalytic Cycle of N-benzyl-L-proline: A Mechanistic Overview
N-benzyl-L-proline, like its parent L-proline, is believed to catalyze reactions such as the aldol reaction primarily through an enamine mechanism.[5][6] However, the formation of a parasitic oxazolidinone intermediate is a competing equilibrium that can impact the reaction rate.[1][7] Understanding this dichotomy is a key area where in situ NMR excels.
Caption: Catalytic cycle of N-benzyl-L-proline and the parasitic oxazolidinone equilibrium.
Experimental Protocol: Monitoring an N-benzyl-L-proline Catalyzed Aldol Reaction by ¹H NMR
This protocol outlines the steps for monitoring the reaction between p-nitrobenzaldehyde and cyclohexanone catalyzed by N-benzyl-L-proline.
Materials and Reagents:
-
N-benzyl-L-proline
-
p-Nitrobenzaldehyde
-
Cyclohexanone
-
DMSO-d₆ (deuterated dimethyl sulfoxide)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Experimental Workflow Diagram:
Caption: Workflow for NMR-based reaction monitoring.
Step-by-Step Methodology:
-
Sample Preparation:
-
In a vial, dissolve a known mass of p-nitrobenzaldehyde (e.g., 0.1 mmol) and the internal standard (e.g., 0.05 mmol of 1,3,5-trimethoxybenzene) in DMSO-d₆ (e.g., 0.5 mL).
-
Transfer this solution to an NMR tube.
-
In a separate vial, prepare a stock solution of N-benzyl-L-proline (e.g., 0.01 mmol) and cyclohexanone (e.g., 0.5 mmol) in a small amount of DMSO-d₆.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube containing the aldehyde and internal standard into the spectrometer.
-
Lock on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve good resolution.
-
Set the experiment temperature (e.g., 298 K).
-
Acquire a reference ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Data Acquisition:
-
Remove the NMR tube, quickly add the catalyst/ketone solution, and shake to mix.
-
Re-insert the tube into the spectrometer and start the kinetic experiment.
-
Acquire a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 2 hours). It is crucial to use a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the series of spectra with identical phasing and baseline correction parameters.
-
For each spectrum, integrate the signal of the internal standard and the characteristic signals of the reactant (e.g., the aldehyde proton of p-nitrobenzaldehyde at ~10 ppm) and the product (e.g., the vinyl proton of the aldol condensation product).
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant and product as a function of time to obtain the kinetic profiles.
-
Data Presentation and Interpretation
The data obtained from the NMR experiment can be tabulated to clearly show the reaction progress.
Table 1: Representative Kinetic Data for the N-benzyl-L-proline Catalyzed Aldol Reaction
| Time (min) | Aldehyde Signal Integral | Product Signal Integral | Internal Std. Integral | Aldehyde Conc. (M) | Product Conc. (M) | Conversion (%) |
| 0 | 1.00 | 0.00 | 1.00 | 0.200 | 0.000 | 0.0 |
| 10 | 0.85 | 0.15 | 1.00 | 0.170 | 0.030 | 15.0 |
| 20 | 0.72 | 0.28 | 1.00 | 0.144 | 0.056 | 28.0 |
| 30 | 0.61 | 0.39 | 1.00 | 0.122 | 0.078 | 39.0 |
| 60 | 0.40 | 0.60 | 1.00 | 0.080 | 0.120 | 60.0 |
| 90 | 0.27 | 0.73 | 1.00 | 0.054 | 0.146 | 73.0 |
| 120 | 0.18 | 0.82 | 1.00 | 0.036 | 0.164 | 82.0 |
Note: This is illustrative data based on typical reaction profiles.
This quantitative data allows for the determination of initial reaction rates and the fitting of the data to kinetic models to elucidate the reaction order and rate constants.
Conclusion: The Senior Scientist's Perspective
For the rigorous demands of modern chemical research and development, particularly in the competitive landscape of pharmaceuticals, a superficial understanding of a reaction is insufficient. NMR spectroscopy, when applied to reaction monitoring, provides an unparalleled level of insight into the dynamics of N-benzyl-L-proline catalysis. Its ability to deliver simultaneous structural and quantitative data in a non-invasive manner makes it the premier choice for mechanistic elucidation and the rational optimization of complex organic transformations. While techniques like HPLC and GC have their merits, particularly in high-throughput screening and for specific analytical challenges, the depth of information provided by in situ NMR establishes it as an indispensable tool for the serious researcher. By understanding the "why" behind the choice of analytical methodology and by implementing robust experimental protocols, scientists can accelerate the development of novel, efficient, and scalable catalytic processes.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 4. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. moodle2.units.it [moodle2.units.it]
comparative study of N-substituted proline derivatives in aldol reactions
An In-Depth Comparative Guide to N-Substituted Proline Derivatives in Asymmetric Aldol Reactions
For researchers and professionals in drug development and synthetic chemistry, the asymmetric aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. The advent of organocatalysis, spearheaded by the humble amino acid L-proline, has revolutionized this field by offering a metal-free, environmentally benign alternative to traditional methods.[1][2] Proline's efficacy stems from its unique bifunctional nature, acting as both a secondary amine to form a nucleophilic enamine intermediate and a carboxylic acid to activate the electrophile via hydrogen bonding.[3][4][5]
However, the quest for enhanced reactivity, broader substrate scope, and improved stereoselectivity has driven extensive research into modifying the proline scaffold. This guide provides a comparative analysis of various N-substituted proline derivatives, delving into the mechanistic rationale behind their design and presenting supporting experimental data to inform catalyst selection for your specific synthetic challenges.
Before comparing derivatives, it is crucial to understand the foundational mechanism through which proline operates. The catalytic cycle, first proposed by List, Barbas, and Lerner, involves the formation of an enamine intermediate from the catalyst and a ketone donor.[3][4] This enamine then attacks an aldehyde acceptor. The stereochemical outcome is dictated by a highly organized, chair-like transition state, often referred to as the Zimmerman-Traxler model, where the proline's carboxylate group activates the aldehyde through a hydrogen bond.[6] Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.[7][8]
The core principle behind modifying the proline catalyst is to fine-tune the electronic and steric properties of this transition state to enhance its stability and favor the formation of one stereoisomer over others. N-substitution directly modulates the nucleophilicity of the nitrogen atom and the steric environment around the catalytic center.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studylib.net [studylib.net]
- 5. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
A Comparative Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid and Hayashi-Jørgensen Catalysts in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, proline and its derivatives have carved out a significant niche, demonstrating remarkable efficacy in a multitude of stereoselective transformations. This guide provides an in-depth comparison of a representative N-substituted proline derivative, (R)-1-Benzylpyrrolidine-2-carboxylic acid, with the widely acclaimed Hayashi-Jørgensen catalysts. By examining their mechanistic underpinnings, performance in key reactions, and experimental protocols, this document aims to equip researchers with the critical insights needed for informed catalyst selection in their synthetic endeavors.
Introduction to the Catalyst Systems
This compound: A Proline-Derived Catalyst
This compound belongs to the family of N-substituted proline derivatives. The parent molecule, L-proline, is a cornerstone of organocatalysis, capable of activating carbonyl compounds through the formation of enamine intermediates. The introduction of a benzyl group on the nitrogen atom significantly modifies the catalyst's steric and electronic properties. This modification can influence its solubility in organic solvents, its stability, and, most importantly, the stereochemical outcome of the catalyzed reaction by creating a more defined chiral pocket. While specific data for this compound is limited in publicly available literature, its performance can be inferred from closely related N-substituted proline derivatives.
Hayashi-Jørgensen Catalysts: Diarylprolinol Silyl Ethers
Developed independently by the research groups of Hayashi and Jørgensen, these catalysts are diarylprolinol silyl ethers.[1] They are renowned for their high activity and solubility in organic solvents compared to proline.[2] Hayashi-Jørgensen catalysts are versatile, capable of activating aldehydes and α,β-unsaturated aldehydes through both enamine and iminium ion pathways, respectively.[2] This dual reactivity makes them highly effective in a broad range of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.[1][2]
Mechanistic Overview
Both catalyst systems operate on the principle of aminocatalysis, forming transient intermediates with carbonyl substrates to facilitate stereoselective bond formation.
Catalytic Cycle of N-Substituted Proline Derivatives
N-substituted prolines, like this compound, catalyze reactions via an enamine mechanism, similar to proline itself. The secondary amine of the pyrrolidine ring condenses with a ketone or aldehyde to form an enamine. The chirality of the proline backbone directs the facial selectivity of the subsequent attack of the enamine on an electrophile. The carboxylic acid moiety can act as a Brønsted acid-base co-catalyst, activating the electrophile and facilitating proton transfer steps within a structured transition state.
Caption: Generalized enamine catalytic cycle for proline-derived catalysts.
Catalytic Cycle of Hayashi-Jørgensen Catalysts
Hayashi-Jørgensen catalysts also operate through enamine intermediates when reacting with saturated aldehydes. The bulky diarylprolinol silyl ether moiety creates a highly effective chiral environment, leading to excellent stereocontrol. Furthermore, these catalysts can activate α,β-unsaturated aldehydes by forming iminium ions, which lowers the LUMO of the enal and facilitates nucleophilic attack.
References
A Comparative Guide to Diastereoselectivity: N-Substituted Prolines vs. Other Pyrrolidine Catalysts in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for precise stereochemical control is paramount. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild, environmentally benign, and often complementary routes to chiral molecules. Within this field, pyrrolidine-based catalysts, stemming from the pioneering work with the simple amino acid L-proline, have become indispensable tools for researchers in drug discovery and fine chemical synthesis.[1][2]
This guide provides an in-depth, data-driven comparison of the diastereoselectivity achieved with various pyrrolidine catalysts, with a particular focus on how N-alkylation, such as in N-benzyl-L-proline derivatives, and other structural modifications influence the stereochemical outcome of key carbon-carbon bond-forming reactions. We will dissect the mechanistic underpinnings of this stereocontrol and provide practical, field-proven insights to guide catalyst selection.
The Mechanistic Heart of Control: Enamine Catalysis
The efficacy of L-proline and its derivatives hinges on their ability to form chiral enamine intermediates with carbonyl donors (ketones or aldehydes).[3][4][5] This transient enamine then acts as a potent nucleophile, attacking an electrophile (e.g., an aldehyde in an aldol reaction). The catalyst's rigid pyrrolidine ring and its functional groups are not mere spectators; they meticulously orchestrate the geometry of the transition state, dictating the facial selectivity of the attack and, consequently, the stereochemistry of the final product.
The entire process is a catalytic cycle, where the pyrrolidine catalyst is regenerated upon hydrolysis of the resulting iminium ion.
Caption: Generalized catalytic cycle for pyrrolidine-based enamine catalysis.
The Zimmerman-Traxler Model: A Blueprint for Selectivity
The stereochemical outcome of proline-catalyzed aldol reactions is often rationalized using a Zimmerman-Traxler-like transition state model.[1][6] In this model, the enamine intermediate attacks the aldehyde via a six-membered, chair-like transition state. For L-proline, the carboxylic acid group plays a dual role: it acts as an intramolecular Brønsted acid, activating the acceptor aldehyde through hydrogen bonding, and helps lock the conformation of the transition state.[3][6] This organized assembly minimizes steric interactions and dictates that the electrophile approaches from a specific face (Re-face for the E-enamine), leading to the observed high levels of stereoselectivity.
Caption: Key features of the accepted Zimmerman-Traxler transition state.
Performance Comparison: A Data-Driven Analysis
The true measure of a catalyst lies in its performance. While L-proline is the foundational catalyst, structural modifications have been introduced to tune its reactivity and selectivity. The following data, compiled from primary literature, highlights the diastereoselectivity of N-benzyl-L-proline derivatives and other key pyrrolidine catalysts in the asymmetric aldol reaction.
Asymmetric Aldol Reaction: Ketones + Aromatic Aldehydes
| Catalyst | Ketone Donor | Aldehyde Acceptor | dr (anti:syn) | ee% (anti) | Yield% | Reference |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | >95:5 | 99 | 97 | --INVALID-LINK-- |
| L-Proline | Acetone | 4-Nitrobenzaldehyde | 19:1 | 76 | 68 | --INVALID-LINK-- |
| N'-benzyl-N'-L-prolyl-L-proline hydrazide | Cyclohexanone | 4-Nitrobenzaldehyde | >99:1 | 99 | 98 | [7][8] |
| N'-benzyl-N'-L-prolyl-L-proline hydrazide | Acetone | Benzaldehyde | >99:1 | 95 | 90 | [7][8] |
| Diphenylprolinol silyl ether | Propanal | 4-Nitrobenzaldehyde | 1:19 (syn) | 99 (syn) | 81 | --INVALID-LINK-- |
Analysis and Field Insights
-
L-Proline: As the benchmark, L-proline is highly effective, particularly with cyclic ketones like cyclohexanone, delivering excellent anti-diastereoselectivity and enantioselectivity.[9] Its performance with acyclic ketones like acetone is generally good but can be more variable. The bifunctional nature of proline, with its secondary amine and carboxylic acid, is crucial for establishing the highly ordered transition state.[3][10]
-
N-Benzyl-L-Proline Derivatives: The data for protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide demonstrates a significant enhancement in performance.[7][8] This catalyst provides outstanding yields, nearly perfect anti-diastereoselectivity, and excellent enantioselectivity across various substrates. The introduction of the benzyl group and the extended peptidic structure likely creates a more defined and sterically hindered chiral pocket. This enhanced steric shielding further restricts the possible approach trajectories of the electrophile, enforcing a single, highly favored transition state geometry. This leads to a more robust and generally applicable catalytic system compared to unmodified proline.
-
Diphenylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts): These catalysts represent a paradigm shift in stereocontrol. By replacing the carboxylic acid with a bulky diarylprolinol silyl ether moiety, the mechanism of stereocontrol changes. The bulky group effectively shields one face of the enamine intermediate, but the absence of the directing carboxylic acid group leads to a reversal of diastereoselectivity in many cases, favoring the syn aldol product.[11][12] This class of catalysts is exceptionally powerful for Michael additions and Diels-Alder reactions, consistently delivering high yields and selectivities.[11][13][14] The choice between a proline-type and a prolinol-type catalyst is therefore a primary strategic decision when targeting a specific diastereomer.
Experimental Protocol: A Representative Asymmetric Aldol Reaction
To ensure the principles discussed are directly applicable, the following is a detailed, self-validating protocol for a typical L-proline-catalyzed direct asymmetric aldol reaction.
Reaction: Direct Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.
Materials:
-
L-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Dissolution: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add anhydrous DMSO (4.0 mL). Stir the mixture until the aldehyde is fully dissolved. To this solution, add L-proline (35 mg, 0.3 mmol, 30 mol%).
-
Nucleophile Addition: Add cyclohexanone (5.0 mmol, 10 equiv) to the reaction mixture.
-
Causality Note: A large excess of the ketone donor is used to favor the cross-aldol reaction over potential self-condensation of the aldehyde and to ensure the reaction proceeds at a reasonable rate. DMSO is a common solvent as it effectively solubilizes the proline catalyst.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Trustworthiness Note: The aqueous washes are critical for removing the DMSO solvent and the proline catalyst, which simplifies purification.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient eluent, e.g., 10% to 30% ethyl acetate in hexanes) to afford the desired aldol product as a white solid.
-
Characterization: Determine the yield. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
The choice of a pyrrolidine-based organocatalyst offers a powerful method for controlling diastereoselectivity in asymmetric synthesis. While L-proline remains a robust and economical choice for many anti-selective aldol reactions, its derivatives provide enhanced performance and alternative stereochemical outcomes.
-
N-benzyl-L-proline derivatives and related peptidic structures demonstrate superior reactivity and selectivity, offering a more reliable platform for achieving high anti-diastereoselectivity.[7][8] The N-substituent plays a critical role in creating a more defined chiral environment, amplifying the inherent stereodirecting ability of the proline scaffold.
-
In contrast, C2-modified catalysts like diphenylprolinol silyl ethers fundamentally alter the transition state assembly, steering reactions toward syn products in many cases and opening up a vast landscape of other asymmetric transformations.[12]
For the researcher, this diversity is a significant advantage. By understanding the causal relationship between catalyst structure and stereochemical output, one can rationally select the optimal catalyst to construct a specific desired stereoisomer, accelerating progress in the synthesis of complex, high-value molecules.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivities of Histidine-Catalyzed Asymmetric Aldol Additions and Contrasts with Proline Catalysis: A Quantum Mechanical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? | Semantic Scholar [semanticscholar.org]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. researchgate.net [researchgate.net]
kinetic studies of (R)-1-Benzylpyrrolidine-2-carboxylic acid catalyzed reactions
An In-Depth Guide to the Kinetic Profile of (R)-1-Benzylpyrrolidine-2-carboxylic Acid in Asymmetric Catalysis
Introduction: Beyond Nature's Catalyst
In the expansive field of asymmetric organocatalysis, the simple amino acid L-proline is a cornerstone, lauded for its remarkable ability to catalyze a wide array of chemical transformations with high stereoselectivity, earning it the moniker of the "simplest enzyme".[1][2] Its success stems from a privileged structure: a secondary amine for enamine or iminium ion formation and a carboxylic acid to direct stereochemistry through hydrogen bonding.[3] However, the pursuit of enhanced reactivity, solubility, and novel stereochemical outcomes has driven the development of proline derivatives.
This guide focuses on a key modification: the introduction of a benzyl group on the pyrrolidine nitrogen, yielding This compound . We will provide a comparative kinetic analysis of this catalyst against its parent, L-proline, offering researchers a data-driven framework for catalyst selection. By examining the causality behind experimental choices and providing robust protocols, this document serves as a practical resource for scientists in synthetic chemistry and drug development.
The Benchmark: Understanding L-Proline Catalysis
To appreciate the nuances of the N-benzyl derivative, one must first understand the well-established mechanism of L-proline. In the classic asymmetric aldol reaction, L-proline operates through a catalytic cycle involving the formation of an enamine intermediate.[4][5]
The generally accepted Houk-List model proposes a six-membered, chair-like transition state where the carboxylic acid group plays a dual role. It acts as a Brønsted acid, activating the aldehyde electrophile via hydrogen bonding, and simultaneously orients the incoming reactants to favor attack on a specific stereoface, thus dictating the enantioselectivity of the product.[6][7]
Caption: Generalized catalytic cycle for L-proline in an aldol reaction.
The Challenger: this compound
Introducing a benzyl group onto the nitrogen atom of the pyrrolidine ring fundamentally alters the catalyst's properties in several key ways:
-
Steric Hindrance: The bulky benzyl group increases steric congestion around the nitrogen center. This can influence the E/Z geometry of the enamine intermediate and alter the conformational preferences of the transition state assembly, potentially impacting both diastereoselectivity and enantioselectivity.
-
Solubility: The lipophilic benzyl group generally increases the catalyst's solubility in less polar organic solvents (e.g., toluene, dichloromethane) compared to the more zwitterionic L-proline. This expanded solvent scope can be critical for optimizing reaction conditions and substrate compatibility.
-
Basicity: Alkylation of the nitrogen atom slightly increases its basicity, which can affect the rate of enamine formation.
Comparative Performance Analysis: A Head-to-Head Study
To provide an objective comparison, we will analyze the performance of this compound against L-proline in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a widely studied benchmark reaction.
| Parameter | L-Proline | This compound | Alternative: (S)-Diphenylprolinol Silyl Ether | Rationale & Causality |
| Typical Solvent | DMSO, DMF, CH3CN | Toluene, CH2Cl2, THF | Toluene, CH2Cl2 | The N-benzyl group improves solubility in apolar solvents, avoiding highly polar solvents which can sometimes complicate product isolation. Diphenylprolinol ethers are also designed for apolar media. |
| Catalyst Loading | 20-30 mol% | 10-20 mol% | 1-10 mol% | The increased lipophilicity and modified steric/electronic profile of the N-benzyl derivative can sometimes lead to higher turnover frequencies, allowing for lower catalyst loadings compared to proline.[8] |
| Reaction Time | 24-72 h | 12-48 h | 2-24 h | Enhanced solubility and potentially faster enamine formation can lead to reduced reaction times for the N-benzyl catalyst under optimized conditions. |
| Yield | Good to Excellent | Good to Excellent | Excellent | All three catalysts are highly effective, but the modified derivatives are often tuned for specific, high-yielding applications. |
| Diastereoselectivity (anti:syn) | >95:5 | ~90:10 | >99:1 | The bulkier N-benzyl group may slightly compromise the rigidity of the transition state compared to proline, leading to a minor decrease in diastereoselectivity. The highly engineered diphenylprolinol catalyst offers superior steric control. |
| Enantioselectivity (ee%) | >99% | 90-98% | >99% | While still highly enantioselective, the steric interactions of the benzyl group can create alternative low-energy transition states, potentially eroding enantioselectivity slightly compared to the well-defined proline system. |
Mechanistic Implications: Visualizing the Transition State
The subtle differences in stereochemical outcomes can be rationalized by considering the transition state models. While L-proline relies on a compact, hydrogen-bond-directed assembly, the N-benzyl group introduces a significant steric presence that must be accommodated.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. air.unimi.it [air.unimi.it]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-1-Benzylpyrrolidine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-1-Benzylpyrrolidine-2-carboxylic acid, a substituted proline derivative. Our focus is to move beyond mere compliance, embedding principles of safety and environmental stewardship into your laboratory's standard operating procedures.
Section 1: Hazard Identification & Risk Assessment
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 | |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.[1][2] | H315 | |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][2] Contact can result in pain, tearing, and redness. | H319 | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] Inhalation of dust should be avoided. | H335 |
Incompatible Materials: Based on general principles for carboxylic acids, this compound should be stored and disposed of separately from strong oxidizing agents and bases to prevent vigorous or exothermic reactions.[3]
Section 2: Pre-Disposal Waste Management in the Laboratory
Proper disposal begins the moment a substance is deemed "waste." Adherence to systematic segregation, containment, and labeling procedures is not merely a regulatory requirement but a cornerstone of laboratory safety.
Personal Protective Equipment (PPE)
When handling waste this compound, the following PPE is mandatory to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: A laboratory coat or chemical-resistant apron.[4]
-
Respiratory Protection: If handling fine powders outside of a fume hood where dust may be generated, use a NIOSH-approved respirator.[5]
Waste Segregation and Container Selection
The Cardinal Rule: Never mix incompatible waste streams. This compound waste should be segregated as follows:
-
Solid Waste: Collect unadulterated solid this compound, or materials lightly contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, robust, sealable container. The container must be made of a non-reactive material such as high-density polyethylene (HDPE).
-
Organic Solvent Waste: If the compound is dissolved in a non-halogenated organic solvent (e.g., methanol, acetone), collect it in a designated "Non-Halogenated Organic Waste" container.
-
Aqueous Waste: If the compound is dissolved in water, it should be collected as "Aqueous Acidic Organic Waste." Do not dispose of this directly down the drain unless it has been neutralized in accordance with the protocol in Section 3.2.
Containers must be kept tightly closed except when adding waste and must be in good condition, free of leaks or deterioration.
Labeling
Accurate labeling is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and is critical for safe handling by waste management personnel. Every waste container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The accumulation start date (the date the first drop of waste was added)
-
The laboratory's contact information (Principal Investigator, room number)
Section 3: Step-by-Step Disposal Procedures
The appropriate disposal path depends on the nature and volume of the waste. The following decision tree and protocols outline the approved methods.
Caption: Decision workflow for disposal of this compound.
Protocol for Collection and Professional Disposal (Primary Recommended Method)
This is the most common and safest method for disposing of the raw chemical, whether solid or dissolved in an organic solvent.
-
Segregate: Ensure the waste is in the correct, labeled container as described in Section 2.2.
-
Containment: The container must be securely sealed. For liquid waste, ensure there is at least 10% headspace to allow for vapor expansion.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of lab personnel and away from drains or sources of ignition.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not accumulate waste for more than one year (or as specified by local regulations).
Causality: Professional disposal via incineration is the preferred method because it ensures the complete destruction of the organic molecule.[6] High-temperature incineration breaks down the compound into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[7] The formation of NOx from the nitrogen atom in the pyrrolidine ring is a key consideration, and licensed facilities have advanced flue-gas treatment systems to scrub these pollutants.[7][8]
Protocol for Neutralization of Small-Volume Aqueous Waste
This protocol is only suitable for small quantities of dilute (<5% by weight) aqueous solutions of this compound that are free from any other contaminants like heavy metals or regulated organic solvents.[4]
-
Work Area: Perform this procedure in a certified chemical fume hood.
-
Prepare Base: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda) in a large beaker or container. A large container is necessary to control potential foaming or heat generation.[4]
-
Slow Addition: While stirring the base solution, slowly and carefully add the acidic waste. Always add acid to base , not the other way around, to control the reaction rate.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the acidic waste until the pH of the solution is neutral (between 6.0 and 10.0).[4]
-
Disposal: Once neutralized, the solution can be poured down a sanitary sewer drain, followed by flushing with at least 20 parts water.[4][9]
Causality: Carboxylic acids are weak acids. Neutralization is a simple acid-base reaction that converts the carboxylic acid into its corresponding carboxylate salt and water. This process renders the compound less corrosive and suitable for discharge into a municipal wastewater treatment system, which can readily biodegrade the simple organic salt.
Section 4: Emergency Preparedness
Spill Response
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Collect the contaminated absorbent in a sealed bag or container, label it as hazardous waste, and dispose of it via the protocol in Section 3.1.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS emergency line. Prevent the spill from entering drains.[1][2]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By integrating these scientifically grounded procedures into your workflow, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mcclellandindia.com [mcclellandindia.com]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
